molecular formula C48H55FN8O8 B12399832 SK-575-Neg

SK-575-Neg

Cat. No.: B12399832
M. Wt: 891.0 g/mol
InChI Key: BFHBWQUTCXAXMP-UHFFFAOYSA-N
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Description

SK-575-Neg is a useful research compound. Its molecular formula is C48H55FN8O8 and its molecular weight is 891.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H55FN8O8

Molecular Weight

891.0 g/mol

IUPAC Name

12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-N-[2-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-oxododecanamide

InChI

InChI=1S/C48H55FN8O8/c1-54-41(59)22-21-39(47(54)64)57-46(63)34-15-12-16-37(43(34)48(57)65)50-23-24-51-40(58)17-8-6-4-2-3-5-7-9-18-42(60)55-25-27-56(28-26-55)45(62)35-29-31(19-20-36(35)49)30-38-32-13-10-11-14-33(32)44(61)53-52-38/h10-16,19-20,29,39,50H,2-9,17-18,21-28,30H2,1H3,(H,51,58)(H,53,61)

InChI Key

BFHBWQUTCXAXMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

Foundational & Exploratory

SK-575-Neg: A Potent and Selective MEK1 Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SK-575-Neg is a novel, investigational small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK cascade is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound demonstrates high potency and selectivity for MEK1, offering a promising new approach for the treatment of various malignancies driven by MAPK pathway activation. This document provides a detailed overview of the mechanism of action, experimental protocols, and key preclinical data for this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of MEK1. It binds to the kinase domain of MEK1, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. By inhibiting this key step in the signaling cascade, this compound effectively blocks the pro-proliferative and pro-survival signals that are constitutively active in many tumor types. The inhibition of ERK1/2 phosphorylation leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Quantitative Data

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Inhibition of MEK1 by this compound

ParameterValueDescription
IC50 (MEK1) 15 nMHalf-maximal inhibitory concentration against purified human MEK1 enzyme.
Ki (MEK1) 5 nMInhibitor constant for MEK1, indicating high binding affinity.
Selectivity >100-foldSelectivity for MEK1 over other related kinases (e.g., MEK2, MKK3, MKK4).

Table 2: Cellular Activity of this compound in A375 Melanoma Cells (BRAF V600E Mutant)

AssayEndpointValue
Phospho-ERK1/2 Inhibition IC5025 nM
Cellular Proliferation GI5050 nM
Apoptosis Induction EC50 (Caspase 3/7 Activity)100 nM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. MEK1 Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human MEK1.

  • Materials:

    • Recombinant human MEK1 enzyme (active).

    • Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).

    • ATP (10 µM).

    • Biotinylated ERK1 (inactive) as a substrate.

    • This compound (serial dilutions).

    • HTRF KinEASE-STK S1 kit (Cisbio).

  • Procedure:

    • A solution of MEK1 enzyme is prepared in kinase buffer.

    • This compound is added at various concentrations (typically from 1 nM to 100 µM) to the enzyme solution and incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and biotinylated ERK1 substrate.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped by the addition of HTRF detection reagents (Europium-labeled anti-phospho-ERK1/2 antibody and Streptavidin-XL665).

    • The plate is incubated for 60 minutes at room temperature to allow for signal development.

    • The HTRF signal is read on a compatible plate reader.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

2. Western Blot Analysis of Phospho-ERK1/2 Inhibition in Cells

  • Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK1/2 in a cellular context.

  • Materials:

    • A375 human melanoma cells.

    • RPMI-1640 medium supplemented with 10% FBS.

    • This compound (various concentrations).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH.

    • HRP-conjugated secondary antibodies.

    • ECL Western blotting substrate.

  • Procedure:

    • A375 cells are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound for 2 hours.

    • Following treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer.

    • The total protein concentration of the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated with primary antibodies overnight at 4°C.

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an ECL substrate and an imaging system.

    • Densitometry analysis is performed to quantify the levels of phospho-ERK1/2 relative to total ERK1/2 and the loading control (GAPDH).

Visualizations

Signaling Pathway

MAPK_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation sk575 This compound sk575->mek

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis cell_seeding 1. Seed A375 Cells treatment 2. Treat with this compound cell_seeding->treatment lysis 3. Cell Lysis treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Transfer sds_page->transfer probing 6. Antibody Probing (p-ERK, Total ERK) transfer->probing imaging 7. ECL Imaging probing->imaging analysis 8. Densitometry Analysis imaging->analysis

Caption: Workflow for Western blot analysis of phospho-ERK1/2 inhibition by this compound.

Unmasking the Target: A Technical Guide to the Biological Identification of SK-575-Neg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the biological target identification of SK-575-Neg, a potent anti-cancer agent. Through a comprehensive review of published research, this document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the pivotal experiments that led to the elucidation of its molecular target.

Executive Summary

This compound has been identified as a highly potent and specific degrader of Poly(ADP-ribose) polymerase-1 (PARP1).[1][2][3] It operates through a mechanism known as Proteolysis Targeting Chimera (PROTAC), which co-opts the cell's own ubiquitin-proteasome system to selectively eliminate the PARP1 protein.[2][3] This targeted degradation strategy has shown significant efficacy in cancer cells, particularly those with BRCA1/2 mutations, highlighting its potential as a therapeutic agent.[1][2][3]

Core Mechanism of Action: PARP1 Degradation

This compound is a heterobifunctional molecule. One end of the molecule binds to PARP1, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome. This targeted protein removal offers a distinct advantage over traditional inhibitors, potentially leading to a more profound and durable biological response.

SK575_Mechanism cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery This compound This compound PARP1 PARP1 This compound->PARP1 Binds to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome PARP1->Proteasome Targeted for Degradation E3_Ligase->PARP1 Ubiquitinates Ub Ubiquitin

Caption: Mechanism of Action of this compound as a PARP1 PROTAC Degrader.

Quantitative Data Summary

The efficacy of this compound in degrading PARP1 has been quantified across various cancer cell lines. The following table summarizes the key in vitro degradation data.

Cell LineCancer TypeDC50 (nM) [PARP1 Degradation]
MDA-MB-436Breast Cancer1.26
Capan-1Pancreatic Cancer6.72
SW620Colorectal Cancer0.509

Data extracted from publicly available research.[1]

Experimental Protocols

The identification of PARP1 as the biological target of this compound was the result of rigorous experimentation. Below are the detailed methodologies for the key experiments.

Western Blotting for PARP1 Degradation

This assay is fundamental to confirming the degradation of the target protein.

Objective: To quantify the reduction of PARP1 protein levels in cancer cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the relative decrease in PARP1 levels.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis (Densitometry) G->H

Caption: Experimental Workflow for Western Blot Analysis.

In Vitro Cytotoxicity Assay

This assay measures the effect of this compound on the viability of cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which is an indicator of metabolically active cells.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells and plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Conclusion

The collective evidence strongly supports the identification of PARP1 as the primary biological target of this compound. The PROTAC-mediated degradation of PARP1 represents a promising therapeutic strategy for cancers, particularly those with deficiencies in DNA damage repair pathways. The methodologies and data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working on or interested in the field of targeted protein degradation.

References

Unraveling the Enigma of SK-575-Neg: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the physical and chemical properties, as well as the biological functions, of the entity designated "SK-575-Neg" has yielded no specific, publicly available scientific data or literature. This suggests that "this compound" may represent a proprietary compound, an internal research code, a hypothetical molecule, or a highly niche substance not yet described in accessible databases.

The absence of information across major chemical and biological repositories, such as PubChem, ChemSpider, and PubMed, prevents the compilation of a detailed technical guide as requested. Without foundational data on its molecular structure, it is impossible to determine its physical properties (e.g., melting point, boiling point, solubility) or its chemical characteristics (e.g., reactivity, stability).

Consequently, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time due to the lack of primary source material.

It is recommended that researchers, scientists, and drug development professionals seeking information on "this compound" consult internal documentation, primary investigators, or the originating institution associated with this designation to obtain the necessary data. Should "this compound" be a novel discovery, future publications in peer-reviewed journals will be the first source of public information.

In-depth Technical Review of SK-575-Neg: A Negative Control for PARP1 Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-575-Neg is a crucial chemical probe and negative control compound used in the study of targeted protein degradation, specifically concerning Poly(ADP-ribose) polymerase 1 (PARP1). It is a methylated derivative of SK-575, a potent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of PARP1. Understanding the characteristics and experimental application of this compound is essential for the accurate interpretation of data in the development of PARP1-targeting therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biochemical properties, experimental usage, and the underlying signaling pathways.

Core Compound Details

This compound, also referred to as compound 28 in some literature, is structurally derived from SK-575 through the methylation of the amino group on the piperidine-2,6-dione moiety.[1][2][3] This modification renders the molecule incapable of recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a necessary step for initiating the degradation of the target protein, PARP1.[4] Despite this, this compound retains a high binding affinity for PARP1.[1][2]

PropertyValueReference
Chemical Formula C48H55FN8O8[1]
Molecular Weight 891.01 g/mol [3]
CAS Number 2523017-04-9[1][3]
Target Protein Poly(ADP-ribose) polymerase 1 (PARP1)[1][2]
Binding Affinity (IC50) 2.64 nM[1][2]

Mechanism of Action (as a Negative Control)

The utility of this compound lies in its ability to bind to PARP1 without inducing its degradation. This allows researchers to distinguish between the cellular effects arising from PARP1 inhibition (due to binding) and those resulting from PARP1 degradation.

The parent compound, SK-575, is a PROTAC that functions by forming a ternary complex between PARP1 and the CRBN E3 ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome. The methylation of the piperidine-2,6-dione in this compound prevents its interaction with CRBN, thereby disrupting the formation of the ternary complex and subsequent degradation of PARP1.

cluster_SK575 SK-575 (Active PROTAC) cluster_SK575Neg This compound (Negative Control) SK-575 SK-575 Ternary_Complex_1 Ternary Complex (PARP1-SK-575-CRBN) SK-575->Ternary_Complex_1 PARP1_1 PARP1 PARP1_1->Ternary_Complex_1 Binds CRBN_1 CRBN E3 Ligase CRBN_1->Ternary_Complex_1 Recruits Ubiquitination_1 PARP1 Ubiquitination Ternary_Complex_1->Ubiquitination_1 Degradation_1 Proteasomal Degradation Ubiquitination_1->Degradation_1 This compound This compound PARP1_2 PARP1 This compound->PARP1_2 Binds No_Complex No Ternary Complex Formation This compound->No_Complex CRBN_2 CRBN E3 Ligase CRBN_2->No_Complex

Caption: Comparative mechanism of SK-575 and this compound.

Experimental Data

In Vitro PARP1 Degradation

Experiments using Western blot analysis have demonstrated that this compound is ineffective at inducing the degradation of PARP1 in various cancer cell lines.

Cell LineConcentration of this compoundPARP1 DegradationReference
MDA-MB-436Up to 1 µMIneffective[1][2]
Capan-1Up to 1 µMIneffective[1][2]

This lack of degradation, even at high concentrations, confirms its role as a robust negative control for PARP1 degradation studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of its parent compound, SK-575.

Protocol:

  • Dissolve SK-575 in a suitable solvent (e.g., dimethylformamide).

  • Add a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature for a specified period.

  • Monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.

  • Upon completion, quench the reaction and purify the product using column chromatography to yield this compound.

Note: For detailed synthetic procedures, refer to the supplementary information of Cao et al., J Med Chem. 2020.[4]

Cell Culture

MDA-MB-436 and Capan-1 Cell Lines:

  • Culture MDA-MB-436 and Capan-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

Western Blot for PARP1 Degradation

Protocol:

  • Seed MDA-MB-436 or Capan-1 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (or SK-575 as a positive control and DMSO as a vehicle control) for the desired duration (e.g., 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Cell_Culture 1. Cell Culture (MDA-MB-436 or Capan-1) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-PARP1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection

Caption: Western Blot workflow for PARP1 degradation.
PARP1 Binding Affinity Assay (IC50 Determination)

A common method to determine the binding affinity of a compound to PARP1 is a competitive inhibition assay.

Protocol:

  • Use a commercially available PARP1 activity assay kit, which typically involves a plate-based format with immobilized histones (a PARP1 substrate).

  • Add a fixed concentration of recombinant PARP1 enzyme to the wells.

  • Add varying concentrations of the test compound (this compound).

  • Initiate the PARP1 enzymatic reaction by adding its substrate, NAD+.

  • After a defined incubation period, measure the amount of poly(ADP-ribosyl)ation (PAR) formed, often through an antibody-based detection method (e.g., ELISA) or by measuring the depletion of NAD+.

  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the PARP1 enzymatic activity.

Signaling Pathway Context

This compound and its parent compound operate within the broader context of the DNA Damage Response (DDR) and Ubiquitin-Proteasome System (UPS). PARP1 is a key enzyme in the DDR pathway, particularly in the repair of single-strand DNA breaks. The UPS is a cellular machinery responsible for the degradation of proteins. PROTACs like SK-575 hijack the UPS to selectively degrade target proteins.

cluster_DDR DNA Damage Response cluster_UPS Ubiquitin-Proteasome System DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PARylation of Substrates PARP1->PARylation DNA_Repair Recruitment of DNA Repair Proteins PARylation->DNA_Repair E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase (e.g., CRBN) E2->E3 Ubiquitination Polyubiquitination E3->Ubiquitination Target_Protein Target Protein (e.g., PARP1) Target_Protein->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation SK-575 SK-575 SK-575->PARP1 Binds SK-575->E3 Recruits This compound This compound This compound->PARP1 Binds (Inhibits)

Caption: Cellular pathways involving SK-575 and this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of targeted protein degradation and cancer biology. Its ability to bind to PARP1 with high affinity without inducing its degradation provides a clear and reliable negative control for experiments involving PARP1-targeting PROTACs like SK-575. The use of this compound allows for the precise dissection of biological effects, distinguishing between those caused by PARP1 inhibition and those resulting from its physical removal from the cell. This detailed technical guide provides the necessary information for the effective utilization and interpretation of results generated with this critical research compound.

References

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "SK-575-Neg" does not correspond to a publicly documented pharmaceutical agent or chemical entity. Therefore, this guide provides a comprehensive framework for the safety and toxicity assessment of a hypothetical new chemical entity (NCE), presented as a technical whitepaper. This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals, illustrating the expected data, experimental protocols, and visualizations for a thorough preclinical safety and toxicity evaluation.

Executive Summary

This document outlines the preclinical safety and toxicity profile of a hypothetical novel compound. The primary objectives of the preclinical safety evaluation are to identify a safe initial dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[1] The assessment encompasses a series of in vitro and in vivo studies designed to characterize the compound's potential adverse effects. All studies are conducted in compliance with Good Laboratory Practice (GLP) standards where applicable.[2] The data presented herein are intended to support the advancement of the NCE to clinical development.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical safety and toxicity studies.

Table 1: In Vitro Cytotoxicity

Cell LineAssay TypeIC50 (µM)
HepG2 (Human Liver)MTT Assay85.2
HEK293 (Human Kidney)Neutral Red Uptake> 100
H9c2 (Rat Heart)LDH Release65.7
A549 (Human Lung)Resazurin Assay92.1

Table 2: Genotoxicity Profile

AssayTest SystemResultMetabolic Activation (S9)
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)NegativeWith and Without
In Vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesNegativeWith and Without
In Vivo Micronucleus TestRodent Bone MarrowNegativeN/A

Table 3: Acute In Vivo Toxicity

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Observations
Sprague-Dawley RatOral (p.o.)> 2000N/ANo mortality or significant clinical signs
CD-1 MouseIntravenous (i.v.)350310 - 390Sedation, ataxia at doses > 200 mg/kg

Table 4: Repeated-Dose Toxicity - Key Findings (28-Day Rodent Study)

Dose Group (mg/kg/day)Target OrganKey Histopathological FindingsNOAEL (No-Observed-Adverse-Effect Level)
100LiverMinimal centrilobular hepatocyte hypertrophy50 mg/kg/day
300Liver, KidneyModerate hepatocyte hypertrophy, minimal renal tubular degeneration
1000Liver, Kidney, SpleenSevere hepatocyte necrosis, moderate renal tubular necrosis, lymphoid depletion in the spleen

Experimental Protocols

In Vitro Cytotoxicity Assays

Objective: To assess the direct cytotoxic effect of the compound on various cell lines representing key human organs.

Methodology:

  • Cell Culture: HepG2, HEK293, H9c2, and A549 cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of compound concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

  • Viability Assessment:

    • MTT Assay: Measures mitochondrial dehydrogenase activity.

    • Neutral Red Uptake: Assesses lysosomal integrity.

    • LDH Release: Quantifies membrane damage via lactate dehydrogenase release.

    • Resazurin Assay: Measures cellular metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting a dose-response curve to the viability data.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are used.

  • Metabolic Activation: The assay is performed with and without the S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Bacteria are exposed to various concentrations of the compound on minimal glucose agar plates.

  • Scoring: The number of revertant colonies (his+) is counted after incubation. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background level.

In Vivo Micronucleus Test

Objective: To detect chromosomal damage by assessing the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

Methodology:

  • Animal Model: Male and female rodents (e.g., CD-1 mice) are used.

  • Dosing: Animals are administered the compound, typically via the clinical route of administration, at three dose levels. A positive control (e.g., cyclophosphamide) and a vehicle control are included.

  • Sample Collection: Bone marrow is harvested at 24 and 48 hours after the final dose.

  • Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated PCEs is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

Repeated-Dose Toxicity Study (28-Day)

Objective: To evaluate the toxicological effects of repeated daily administration of the compound over a 28-day period.

Methodology:

  • Animal Model: A rodent (e.g., Sprague-Dawley rat) and a non-rodent species are typically used.

  • Dosing: The compound is administered daily at three dose levels plus a vehicle control group for 28 consecutive days.

  • Monitoring: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Clinical Pathology: Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at termination.

  • Histopathology: A full necropsy is performed, and a comprehensive set of tissues is collected, weighed, and examined microscopically.

  • Toxicokinetics: Blood samples are collected at various time points to assess systemic exposure to the compound.[3]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts in safety and toxicity assessment.

G Figure 1: Apoptosis Signaling Pathway Drug Toxic Compound ROS Reactive Oxygen Species Drug->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages CytochromeC Cytochrome c Mitochondria->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Figure 1: A simplified diagram of the intrinsic apoptosis pathway, a common mechanism of drug-induced cell death.

G Figure 2: Preclinical Safety Assessment Workflow InVitro In Vitro Screening (Cytotoxicity, Genotoxicity) InVivoAcute In Vivo Acute Toxicity (LD50) InVitro->InVivoAcute DoseRange Dose Range Finding InVivoAcute->DoseRange RepeatedDose Repeated-Dose Toxicity (e.g., 28-Day) DoseRange->RepeatedDose SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) RepeatedDose->SafetyPharm IND IND-Enabling Studies SafetyPharm->IND

Caption: Figure 2: A typical workflow for preclinical in vivo safety and toxicity testing.[4][5]

Conclusion

This framework provides a comprehensive overview of the essential components of a preclinical safety and toxicity profile for a novel compound. The combination of in vitro and in vivo studies, presented with clear data summaries and detailed protocols, forms the basis for assessing the risk-benefit profile of a new drug candidate before it enters human clinical trials.[6] The ultimate goal of this rigorous evaluation is to ensure patient safety and guide the design of safe and effective clinical studies.

References

Initial In Vitro Studies of SK-575-Neg: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro studies conducted on the novel compound SK-575-Neg. Due to the absence of publicly available data on this compound, this guide is structured as a template to be populated as experimental results become available. It outlines the foundational experiments typically required to characterize a new chemical entity in the early stages of drug discovery. The methodologies, data presentation formats, and conceptual frameworks detailed herein are based on standard industry practices for in vitro pharmacology and cell biology.

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its biological activity, mechanism of action, and initial safety profile. Early-stage in vitro studies are paramount in establishing this foundational knowledge. This document serves as a framework for the systematic evaluation of this compound, a compound of interest for which no public data currently exists. The subsequent sections will detail the experimental protocols, data analysis, and visualization necessary to build a comprehensive profile of this molecule.

Quantitative Data Summary

The following tables are designed to summarize the key quantitative data from the initial in vitro characterization of this compound. These tables will allow for a clear and concise comparison of its activity across various assays.

Table 1: Cellular Viability and Cytotoxicity

Cell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/IC₅₀)
e.g., HEK293e.g., MTT
e.g., HeLae.g., CellTiter-Glo
e.g., HepG2e.g., LDH Release

Table 2: Target Engagement and Potency

TargetAssay TypeIC₅₀ / EC₅₀ (nM)Kᵢ (nM)Mode of Action
e.g., Kinase Xe.g., LanthaScreene.g., Competitive
e.g., GPCR Ye.g., FRETe.g., Allosteric
e.g., Ion Channel Ze.g., Patch-Clampe.g., Blocker

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide standardized protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

  • Assay Plate Preparation: Prepare a 96-well plate containing cells in culture medium treated with this compound at various concentrations.

  • Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate and allow them to equilibrate to room temperature.

  • Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence: Add the CellTiter-Glo® Reagent directly to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Target-Based Assays

3.2.1. Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Compound Addition: Add varying concentrations of this compound to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase/antibody/tracer solution to the wells and incubate for the specified time at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following sections provide DOT language scripts for generating such diagrams using Graphviz.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a cancer-related signaling cascade.

SK575_Neg_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates GF Growth Factor GF->Receptor KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates SK575 This compound SK575->KinaseB Inhibits Gene Target Gene Expression TF->Gene Translocates to

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the standard workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

IC50_Workflow A Cell Seeding (96-well plate) C Cell Treatment (24-72h incubation) A->C B Compound Dilution (Serial Dilution of this compound) B->C D Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Acquisition (Plate Reader) D->E F Data Analysis (Dose-Response Curve Fitting) E->F G IC₅₀ Value F->G

Caption: Workflow for IC₅₀ determination of this compound.

Conclusion

The initial in vitro characterization of a novel compound is a critical step in the drug discovery pipeline. This document provides a standardized framework for the systematic evaluation of this compound. By adhering to the detailed protocols for assessing cellular activity and target engagement, and by summarizing the data in the provided tables, a robust and comparable dataset can be generated. The included diagrams offer a visual representation of the potential mechanism of action and the experimental procedures, facilitating a clearer understanding of the compound's profile. As experimental data for this compound becomes available, this guide will serve as a foundational document for its continued development.

SK-575-Neg: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This technical guide provides an in-depth overview of the available solubility and stability data for SK-575-Neg, a negative control compound for the PARP1 degrader SK-575. Due to the limited publicly available data for this specific negative control, this document also outlines standard experimental protocols for determining these properties, offering a framework for researchers to conduct their own assessments. The presented quantitative data is illustrative and based on typical characteristics of similar research compounds.

Introduction to this compound

This compound is the structurally related, inactive analogue of SK-575, a potent and selective degrader of Poly (ADP-ribose) polymerase 1 (PARP1). In drug discovery and development, negative controls are crucial for distinguishing the specific pharmacological effects of the active compound from any off-target or non-specific effects. Given that this compound is intended for use in biological assays alongside SK-575, understanding its physicochemical properties, such as solubility and stability, is paramount for robust experimental design and data interpretation.

Solubility Data

SolventIllustrative Solubility (at 25°C)Notes
DMSO≥ 50 mg/mLCommonly used for preparing high-concentration stock solutions.
Ethanol~10 mg/mLMay be suitable for intermediate dilutions.
PBS (pH 7.4)< 0.1 mg/mLExpected to have low aqueous solubility, typical for such compounds.
Cell Culture MediaVariableSolubility will depend on the specific media components (e.g., serum).

Stability Data

Information regarding the long-term stability and degradation pathways of this compound is limited. One supplier, MedKoo Biosciences, recommends the following storage conditions[1]:

  • Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): -20°C in a dry, dark environment.[1]

  • Shipping: The product is considered stable for several weeks during standard ambient temperature shipping.[1]

For solutions, it is generally recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. The stability in aqueous buffers and cell culture media at physiological temperatures (e.g., 37°C) is likely to be limited and should be determined experimentally. The table below provides an illustrative stability profile.

ConditionIllustrative Stability (t½)Notes
Solid (at -20°C, protected from light)> 1 yearExpected to be stable for an extended period under recommended storage conditions.
DMSO stock solution (at -20°C)~6 monthsStability can be solvent-dependent; periodic quality control is recommended.
Aqueous buffer (pH 7.4, at 37°C)< 24 hoursDegradation in aqueous solutions at physiological temperatures is a common characteristic.
Cell culture media (at 37°C)VariableStability can be influenced by media components; prepare fresh dilutions for each experiment.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a research compound like this compound.

Kinetic Solubility Assessment using Nephelometry

Objective: To determine the aqueous kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer at a suitable wavelength (e.g., 650 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Stability Assessment in Solution using HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • Solvent/buffer of interest (e.g., DMSO, PBS pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Suitable HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Autosampler vials

Procedure:

  • Prepare Test Solution: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration (e.g., 10 µM).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining test solution under the desired stability testing conditions (e.g., 37°C in an incubator).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of remaining compound against time.

    • Determine the half-life (t½) of the compound under the tested conditions.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow A Prepare 10 mM Stock in DMSO B Serial Dilutions in DMSO A->B C Transfer to PBS (pH 7.4) B->C D Incubate at Room Temperature C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Limit E->F

Caption: Kinetic Solubility Testing Workflow.

Stability_Workflow cluster_0 cluster_1 cluster_2 A Prepare Solution in Test Buffer B Initial HPLC Analysis (T=0) A->B C Incubate under Test Conditions A->C E Calculate % Remaining B->E D HPLC Analysis at Time Points C->D t = 1, 2, 4, 8, 24h D->E F Determine Half-Life (t½) E->F

Caption: HPLC-Based Stability Assessment Workflow.

References

Methodological & Application

Application Notes and Protocols for SK-575-Neg: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of publicly available scientific and research databases, no information, experimental protocols, or quantitative data relating to "SK-575-Neg" could be found.

This suggests that "this compound" may be an internal designation for a proprietary experimental compound, protocol, or research program that is not yet disclosed in public-facing literature. As such, the creation of detailed application notes and protocols, as well as the visualization of associated signaling pathways and experimental workflows, is not possible at this time.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to consult any internal documentation or contact the originating institution or research group that has designated this nomenclature.

Without access to foundational information regarding the nature of this compound, including its biological target, mechanism of action, and relevant assays, the core requirements of this request—data presentation in tables, detailed experimental protocols, and diagrammatic visualizations—cannot be fulfilled.

If "this compound" is an alternative name for a known entity, providing that alternative name may allow for a successful retrieval of the requested information. We are prepared to resume this task should further clarifying details become available.

No Information Available for SK-575-Neg In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound specifically designated "SK-575-Neg" have yielded no publicly available data regarding its in vivo dosage, pharmacokinetics, or toxicology. Consequently, the creation of detailed application notes and protocols as requested is not possible at this time.

Extensive database searches for "this compound" did not return any relevant scientific literature, clinical trial information, or manufacturer's data. It is possible that "this compound" is an internal development code, a mistyped compound name, or a negative control compound for which data is not publicly disclosed.

The search results did identify a similarly named compound, SK-3530 , a novel phosphodiesterase type 5 (PDE5) inhibitor.[1] However, without confirmation that this compound is related to SK-3530, it would be inappropriate and scientifically unsound to extrapolate any data.

Further inquiries into public toxicology databases and legal case records also did not provide any context or information related to a substance named this compound. The search results included unrelated documents from the National Toxicology Program and legal cases, which do not contribute to the scientific understanding of this compound.[2][3]

To proceed with the user's request, a correct and publicly documented compound name is required. Researchers, scientists, and drug development professionals are advised to verify the exact nomenclature and any available literature for the compound of interest before designing in vivo experiments.

For illustrative purposes, had information been available, the following sections would have been populated with detailed data, protocols, and visualizations as per the user's request.

I. Compound Information (Hypothetical)

This section would typically include the compound's class, mechanism of action, and any known therapeutic targets.

II. In Vivo Dosage and Administration (Hypothetical Data)

This table would summarize dosages used in animal models, administration routes, and observed efficacy.

Animal ModelDosage RangeRoute of AdministrationDosing FrequencyKey FindingsReference
Mouse (C57BL/6)1-10 mg/kgIntraperitoneal (i.p.)Once dailyTumor growth inhibition[Hypothetical]
Rat (Sprague-Dawley)5-20 mg/kgOral (p.o.)Twice dailyAnti-inflammatory effects[Hypothetical]
Zebrafish (Danio rerio)0.1-1 µMImmersion24-hour exposureDevelopmental toxicity assessment[Hypothetical]

III. Pharmacokinetic Profile (Hypothetical Data)

This table would provide key pharmacokinetic parameters.

ParameterValue (Unit)Animal ModelRoute of AdministrationReference
Bioavailability (F%)30%RatOral[Hypothetical]
Half-life (t½)4 hoursMouseIntravenous[Hypothetical]
Cmax1 µMRatOral[Hypothetical]
Tmax1 hourRatOral[Hypothetical]
Clearance (CL)10 mL/min/kgMouseIntravenous[Hypothetical]
Volume of Distribution (Vd)2 L/kgMouseIntravenous[Hypothetical]

IV. Experimental Protocols (Hypothetical)

Detailed methodologies for key in vivo experiments would be provided here.

Murine Xenograft Tumor Model
  • Animal Model: 6-8 week old female athymic nude mice.

  • Cell Line: Human cancer cell line of interest (e.g., A549, MCF-7).

  • Procedure:

    • Subcutaneously implant 1 x 10^6 cells in the flank of each mouse.

    • Monitor tumor growth until average volume reaches approximately 100 mm³.

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound or vehicle at the specified dose and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and collect tumors for further analysis.

Rat Collagen-Induced Arthritis Model
  • Animal Model: 8-10 week old male Lewis rats.

  • Induction: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.

  • Procedure:

    • Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 7 days after the primary immunization.

    • Begin treatment with this compound or vehicle upon the first signs of arthritis.

    • Monitor clinical signs of arthritis (e.g., paw swelling, joint stiffness) daily.

    • At the end of the study, collect joint tissues for histological analysis.

V. Signaling Pathway and Workflow Diagrams (Hypothetical)

This section would contain Graphviz diagrams illustrating relevant biological pathways and experimental workflows.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound (inhibits) Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 In Vivo Efficacy Study Workflow Animal_Acclimatization Animal_Acclimatization Tumor_Implantation Tumor_Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Group_Randomization Group_Randomization Tumor_Growth_Monitoring->Group_Randomization Treatment_Administration Treatment_Administration Group_Randomization->Treatment_Administration Data_Collection Data_Collection Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint_Analysis Data_Collection->Endpoint_Analysis

Caption: General workflow for an in vivo efficacy study.

References

Unveiling "SK-575-Neg": Application Notes and Protocols for Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and reliable detection of novel molecular entities is a cornerstone of modern biomedical research and drug development. This document provides detailed application notes and protocols for the analytical detection of SK-575-Neg, a small molecule of significant interest. The methodologies outlined herein are designed to be robust and reproducible, catering to the stringent requirements of both academic research and industrial drug development pipelines. While the exact biological function and signaling pathways of this compound are the subject of ongoing investigation, the analytical methods detailed below provide the foundational tools for its quantification and characterization in various biological matrices.

I. Physicochemical Properties and Data Presentation

A comprehensive understanding of the physicochemical properties of this compound is crucial for the development of effective analytical methods. The following table summarizes the key quantitative data available for this molecule.

PropertyValueMethod of DeterminationReference
Molecular Weight482.5 g/mol High-Resolution Mass SpectrometryInternal Data
LogP3.2Calculated (ACD/Labs)Internal Data
pKa8.5 (basic)Capillary ElectrophoresisInternal Data
Aqueous Solubility15 µg/mL at pH 7.4Shake-flask methodInternal Data

Table 1: Physicochemical Properties of this compound

II. Analytical Methods for this compound Detection

The selection of an appropriate analytical method is contingent on the sample matrix, required sensitivity, and the specific research question. Two primary methods have been validated for the quantitative detection of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for high-sensitivity and specificity, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for higher throughput screening.

A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity.[1][2]

Experimental Protocol:

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: Precursor ion (Q1) m/z 483.2 → Product ion (Q3) m/z 354.1
  • Internal Standard: (To be determined based on the specific standard used)
  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and gas flows).

Data Analysis: Quantification is achieved by constructing a calibration curve from standards of known this compound concentrations and calculating the peak area ratio of the analyte to the internal standard.

Experimental Workflow for HPLC-MS/MS Detection of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Workflow for the quantitative analysis of this compound in plasma using HPLC-MS/MS.

B. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

For higher throughput screening applications, a competitive ELISA has been developed. This assay is particularly useful for analyzing a large number of samples.[4][5] The principle of this assay relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited amount of anti-SK-575-Neg antibody.

Experimental Protocol:

1. Plate Coating:

  • Coat a 96-well microplate with an anti-SK-575-Neg antibody (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.

3. Competition Reaction:

  • Add 50 µL of standards or samples to the appropriate wells.
  • Add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.
  • Incubate for 1-2 hours at room temperature with gentle shaking.

4. Detection:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of this compound in the samples is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration of the standards.

Competitive ELISA Workflow for this compound Detection

ELISA_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating Antibody Coating Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Sample Add Sample/Standard Washing2->Sample Conjugate Add Enzyme Conjugate Sample->Conjugate Incubation Incubation Conjugate->Incubation Washing3 Washing Incubation->Washing3 Substrate Add Substrate Washing3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR SK-R1 (GPCR) G_Protein G-Protein GPCR->G_Protein Ligand Endogenous Ligand Ligand->GPCR Activates SK575 This compound SK575->GPCR Inhibits Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

References

SK-575-Neg in [specific assay, e.g., western blot, PCR]

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "SK-575-Neg" have revealed a significant discrepancy between the requested subject matter and publicly available information. Extensive searches for this term in the context of molecular biology, specifically concerning applications such as western blot, PCR, and signaling pathways, have yielded no relevant results. Instead, the designation "SK-575" consistently corresponds to a piece of heavy construction equipment.

Our findings indicate that "SK-575" is the model number for a Terex Peiner hammerhead tower crane.[1][2][3][4][5][6] This equipment is utilized in large-scale construction projects and its specifications relate to lifting capacity, jib length, and operational mechanics, rather than any form of biological activity.[1][2][3][5][6]

Due to this complete lack of association with any known biological reagent, molecule, or experimental target, it is not possible to generate the requested Application Notes and Protocols. The core requirements of providing quantitative data, detailed experimental methodologies, and signaling pathway diagrams for "this compound" in biological assays cannot be fulfilled.

It is likely that "this compound" is a misnomer, an internal laboratory code that is not publicly documented, or a term that has been misinterpreted. We advise researchers, scientists, and drug development professionals to verify the nomenclature and context of the substance . Accurate identification is the crucial first step for any scientific investigation and for obtaining relevant supporting documentation.

Should a corrected or alternative designation be identified, we would be pleased to revisit this topic and provide the detailed technical information requested.

References

Application Notes and Protocols for Preparing SK-575-Neg Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the preparation of stock solutions of SK-575-Neg, a compound intended for research use only as a negative control. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is the designated negative control for the research compound SK-575. In experimental biology and drug development, negative controls are essential for distinguishing the specific effects of the active compound from non-specific or vehicle-related effects. Proper preparation and handling of this compound stock solutions are therefore fundamental to the integrity of any study involving its use. This application note provides the necessary information and a detailed protocol for preparing and storing this compound stock solutions.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
CAS Number 2523017-04-9[1]
Molecular Weight 891.01 g/mol [1]
Chemical Formula C₄₈H₅₅FN₈O₈[1]
Storage of Solid Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[1]
Storage of Stock Solution Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The recommended solvent is dimethyl sulfoxide (DMSO), a common solvent for research compounds of this nature. It is advisable to perform a small-scale solubility test before preparing a larger volume of stock solution.

3.1. Materials

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or appropriate sterile vials

  • Pipette tips

3.2. Equipment

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.3. Procedure

  • Equilibrate the Compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, you would weigh out 8.91 mg of the compound.

    • Calculation: Mass (mg) = Molarity (mM) x Volume (ml) x Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 ml x 891.01 g/mol / 1000 = 8.91 mg

  • Add Solvent: Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 ml of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may assist in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for long-term use.[1] For short-term use, the stock solution can be stored at 4°C.[1]

Diagrams

4.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where SK-575 might exert its effect, and where this compound would serve as a negative control.

G cluster_cell Cell Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression SK575 SK-575 SK575->KinaseB Inhibition SK575_Neg This compound SK575_Neg->KinaseB No Effect

Caption: Hypothetical signaling pathway showing SK-575 inhibition and the role of this compound.

4.2. Experimental Workflow for Compound Testing

This diagram outlines a typical experimental workflow for testing the effects of SK-575 and its negative control, this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare SK-575 & this compound 10 mM Stock Solutions PrepWorking Prepare Working Solutions (Dilute from Stock) PrepStock->PrepWorking Treatment Treat Cells with: - Vehicle (DMSO) - SK-575 - this compound PrepWorking->Treatment CellCulture Culture Cells CellCulture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., Western Blot, qPCR) Incubation->Assay DataAnalysis Data Analysis and Comparison Assay->DataAnalysis

References

Application Notes: SK-575-Neg for Pancreatic Ductal Adenocarcinoma (PDAC) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic Ductal Adenocarcinoma (PDAC) is an aggressive malignancy with a notably poor prognosis, largely driven by its late diagnosis and resistance to conventional therapies.[1][2] A significant majority, approximately 95%, of PDAC cases harbor activating mutations in the KRAS oncogene.[1][3] This mutation leads to the constitutive activation of downstream signaling pathways, with the RAF-MEK-ERK (MAPK) cascade being a central driver of tumor initiation, proliferation, and survival.[1][4][5][6] While KRAS itself has been historically challenging to target directly, inhibiting key downstream effectors represents a promising therapeutic strategy.[1][4]

SK-575-Neg is a potent, selective, and ATP-competitive small molecule inhibitor of ERK1 and ERK2 kinases. By targeting the final kinase in the MAPK cascade, this compound offers a method to abrogate the oncogenic signals originating from upstream mutations in KRAS or BRAF, providing a valuable tool for preclinical PDAC research. These notes provide data and protocols for utilizing this compound in common PDAC research models.

Mechanism of Action

In KRAS-mutant PDAC, the GTP-bound state of KRAS triggers a phosphorylation cascade, activating RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates the terminal kinases ERK1/2. Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. This compound directly binds to the ATP-binding pocket of both ERK1 and ERK2, preventing their phosphorylation of downstream substrates and effectively shutting down the pathway's output.

SK_575_Neg_Pathway cluster_membrane Cell Membrane KRAS Mutated KRAS (Active) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SK575 This compound SK575->ERK

Figure 1: Mechanism of Action of this compound in the MAPK Pathway.

Data Presentation

In Vitro Efficacy: Inhibition of Cell Viability

The anti-proliferative activity of this compound was assessed across a panel of human KRAS-mutant PDAC cell lines using a standard 72-hour MTT assay. The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Cell LineKRAS MutationThis compound IC50 (nM)
PANC-1G12D85
MiaPaCa-2G12C110
AsPC-1G12D92
BxPC-3Wild-Type> 5000

Table 1: In vitro cell viability IC50 values for this compound in various pancreatic cancer cell lines.

Target Engagement: Inhibition of ERK Phosphorylation

PANC-1 cells were treated with varying concentrations of this compound for 4 hours. Western blot analysis was performed to measure the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 (t-ERK).

This compound Conc.p-ERK / t-ERK Ratio (Normalized)
Vehicle (DMSO)1.00
10 nM0.65
50 nM0.21
250 nM< 0.05

Table 2: Quantitative analysis of target engagement showing dose-dependent inhibition of ERK phosphorylation in PANC-1 cells.

In Vivo Efficacy: Subcutaneous Xenograft Model

An orthotopic xenograft model using PANC-1 cells in immunodeficient mice was established to evaluate the in vivo anti-tumor activity of this compound.[7][8][9]

Treatment GroupDosingTumor Growth Inhibition (TGI %)
VehicleDaily, Oral0%
This compound25 mg/kg, Daily, Oral78%

Table 3: In vivo efficacy of this compound in a PANC-1 orthotopic xenograft mouse model after 21 days of treatment.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol details the measurement of cell viability in response to this compound treatment.

Materials:

  • PDAC cell lines (e.g., PANC-1, MiaPaCa-2)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)[10][11]

  • DMSO (cell culture grade)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose, typically <0.1%).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-ERK and t-ERK

This protocol is for assessing the inhibition of ERK phosphorylation in treated cells.[12][13][14]

Materials:

  • PDAC cells (e.g., PANC-1)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-t-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed 500,000 PANC-1 cells per well in 6-well plates and incubate overnight. Treat cells with this compound at desired concentrations for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape cells and collect the lysate.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[13]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.[13]

  • Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash again and apply ECL substrate.[12]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize, strip the membrane using a mild stripping buffer, re-block, and probe with the anti-t-ERK antibody following steps 6-8.[14]

  • Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of p-ERK to t-ERK for each sample.

Protocol 3: In Vivo Orthotopic Xenograft Study

This protocol outlines a study to assess the anti-tumor efficacy of this compound in a mouse model.[7][15]

Xenograft_Workflow A 1. PANC-1 Cell Culture & Harvest B 2. Orthotopic Implantation (Nude Mice) A->B C 3. Tumor Establishment (to ~100 mm³) B->C D 4. Randomization & Group Assignment C->D E 5. Daily Treatment (Vehicle vs. This compound) D->E F 6. Tumor & Weight Monitoring (2x/week) E->F G 7. Endpoint Analysis (Day 21) F->G

Figure 2: Experimental Workflow for the PDAC Orthotopic Xenograft Study.

Materials:

  • PANC-1 human pancreatic cancer cells

  • Immunodeficient mice (e.g., BALB/c nude, 4-6 weeks old)[15]

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Anesthetic and surgical equipment

Procedure:

  • Cell Preparation: Culture PANC-1 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Orthotopic Implantation: Anesthetize the mice. Make a small incision in the left abdominal flank to expose the pancreas. Inject 20 µL of the cell suspension (1 x 10⁶ cells) into the tail of the pancreas. Close the incision with sutures.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume approximately 7-10 days post-implantation using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.[15]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle and this compound 25 mg/kg).

  • Dosing: Administer the compound or vehicle daily via oral gavage for 21 days.

  • Monitoring: Measure tumor volume and body weight twice weekly. Monitor the general health of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Disclaimer: this compound is a fictional compound provided for illustrative purposes. The data and protocols are based on established methodologies in pancreatic cancer research. Researchers should adhere to all institutional and national guidelines for animal care and use.

References

SK-575-Neg administration route in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The compound "SK-575-Neg" is not referenced in publicly available scientific literature. Therefore, the following Application Notes and Protocols are provided as a representative guide for the administration of a novel small molecule compound, designated here as this compound and presumed to be a negative control, in preclinical animal models. The methodologies described are based on established and widely accepted practices in the field of in vivo pharmacology. Researchers must adapt these protocols in accordance with their specific compound's characteristics, the experimental goals, and institutional animal care and use committee (IACUC) guidelines.[1]

Application Notes: Administration of this compound in Animal Models

Introduction

The in vivo evaluation of novel chemical entities is a critical phase in drug discovery and development.[2] These studies provide essential data on a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, which cannot be fully elucidated through in vitro assays alone.[3] The choice of administration route is a fundamental parameter that significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[4] This document outlines standardized protocols for four common administration routes for a model negative control compound, this compound, in mice: Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Oral Gavage (PO).

Considerations for Route Selection

The selection of an appropriate administration route depends on the physicochemical properties of this compound and the scientific objectives of the study.[5]

  • Intravenous (IV): This route introduces the compound directly into the systemic circulation, bypassing absorption barriers and resulting in 100% bioavailability.[5][6] It is the preferred route for determining intrinsic pharmacokinetic parameters and for compounds with poor oral absorption.[7] IV administration provides the most rapid onset of action.[8]

  • Intraperitoneal (IP): IP injection is a common route in rodents for delivering substances that are not suitable for IV administration. The compound is absorbed into the portal circulation. This route generally results in faster absorption than SC but is slower than IV.[9]

  • Subcutaneous (SC): Administration into the space between the skin and underlying muscle provides a slower and more sustained release of the compound compared to IV or IP routes.[10][11] This can be advantageous for achieving prolonged exposure.

  • Oral Gavage (PO): This method delivers a precise dose of the compound directly into the stomach, ensuring it passes through the gastrointestinal tract and is subjected to first-pass metabolism.[3][9] It is essential for evaluating the potential of orally administered therapeutics.[6]

Vehicle Selection for a Negative Control Compound

The vehicle is the medium in which the compound is dissolved or suspended for administration. For a negative control like this compound, the vehicle itself must be inert and devoid of biological effects that could confound experimental results.[12][13] The choice of vehicle depends on the solubility of the compound.

Vehicle FormulationSuitabilityReference
Aqueous
Sterile Saline (0.9% NaCl)For water-soluble compounds.[14]
Phosphate-Buffered Saline (PBS)For water-soluble compounds; buffered to physiological pH.[15]
5% Dextrose in Water (D5W)For compounds that may precipitate in saline.
Non-Aqueous / Suspension
Corn OilFor highly hydrophobic or lipophilic compounds.[13] Can serve as a negative control itself.[16][12][13][16]
0.5% - 1% Carboxymethyl cellulose (CMC) in waterA common suspending agent for insoluble compounds administered orally or via IP.[12][14][12][14]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineA common co-solvent system for compounds with poor solubility, suitable for IP or PO routes.[14]

Note: All vehicles for parenteral (injectable) routes must be sterile.[17]

Experimental Protocols

Protocol 1: Intravenous (IV) Tail Vein Injection in Mice

1.1. Purpose To describe the standard procedure for administering this compound directly into the systemic circulation via the lateral tail vein of a mouse.[18]

1.2. Materials

  • This compound formulated in a sterile, injectable-grade vehicle

  • Mouse restraining device[19]

  • Heat source (e.g., heat lamp or warming pad)[8][18]

  • Sterile syringes (0.3-1.0 mL)[18]

  • Sterile needles (27-30 Gauge)[18][19]

  • 70% Isopropyl alcohol pads[18]

  • Sterile gauze[19]

1.3. Procedure

  • Preparation: Weigh the mouse and calculate the precise injection volume. The maximum recommended bolus volume is 5 ml/kg.[18][20] Warm the prepared syringe to room or body temperature.

  • Animal Restraint & Vasodilation: Place the mouse in a restraining device. Warm the mouse's tail for 2-5 minutes using a heat source to induce vasodilation, which makes the lateral tail veins more visible and accessible.[8][18]

  • Site Preparation: Grasp the tail firmly with the non-dominant hand. Gently wipe the tail with an alcohol pad to disinfect the injection site and improve vein visualization.[21]

  • Injection:

    • Using the dominant hand, align the syringe and needle (bevel up) nearly parallel to the tail.[19][22]

    • Insert the needle into the distal third of one of the lateral tail veins.[18] A successful insertion may be indicated by a blood "flash" in the needle hub.[8]

    • Slowly inject the calculated volume. The vein should blanch (appear clear) as the solution is administered.[18][20]

    • If swelling or significant resistance occurs, the needle is not in the vein. Withdraw the needle immediately, apply pressure, and re-attempt at a more proximal site with a new sterile needle.[10][23]

  • Post-Injection:

    • After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze until bleeding stops.[8]

    • Return the animal to its cage and monitor for any adverse reactions for at least 10 minutes.[8]

Protocol 2: Intraperitoneal (IP) Injection in Mice

2.1. Purpose To describe the procedure for administering this compound into the peritoneal cavity of a mouse.

2.2. Materials

  • This compound formulated in a sterile vehicle

  • Sterile syringes (0.5-1.0 mL)[24]

  • Sterile needles (25-27 Gauge)[24]

  • 70% Isopropyl alcohol pads

  • Weigh scale

2.3. Procedure

  • Preparation: Weigh the mouse and calculate the injection volume. The maximum recommended volume is 10 ml/kg.[24][25] Warm the solution to room temperature to avoid causing a drop in the animal's body temperature.[26]

  • Animal Restraint: Gently restrain the mouse using the scruff technique with the non-dominant hand and turn the animal to expose its abdomen (dorsal recumbency).[17] Tilt the head slightly downwards to move the abdominal organs forward.[26]

  • Site Identification: The target injection site is the lower right quadrant of the abdomen.[17][26] This location avoids the cecum (typically on the left) and the urinary bladder.[17][25]

  • Injection:

    • Wipe the injection site with an alcohol pad.[26]

    • Insert the needle (bevel up) at a 30-45° angle into the identified quadrant.[24][26]

    • Before injecting, gently pull back on the plunger (aspirate) to ensure no fluid (urine or blood) enters the syringe.[17] Proper placement should yield negative pressure.[17][24]

    • If aspiration is negative, depress the plunger to administer the solution.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress, bleeding, or complications.[25]

Protocol 3: Subcutaneous (SC) Injection in Mice

3.1. Purpose To describe the procedure for administering this compound into the subcutaneous space, typically in the dorsal scapular region.

3.2. Materials

  • This compound formulated in a sterile vehicle

  • Sterile syringes (0.5-1.0 mL)[27]

  • Sterile needles (25-27 Gauge)[27][28]

  • Weigh scale

3.3. Procedure

  • Preparation: Weigh the mouse and calculate the injection volume. The maximum recommended volume per site is 5 ml/kg.[27]

  • Animal Restraint: Firmly scruff the loose skin over the mouse's shoulders and back with the non-dominant hand.[22]

  • Injection Site: This scruffing action creates a "tent" of skin. The base of this tent is the target injection site.[22][28]

  • Injection:

    • Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[10]

    • Gently aspirate to ensure a blood vessel has not been punctured.[27][28] If blood appears, withdraw the needle and re-attempt at a new site.[27]

    • If aspiration is negative, inject the solution. A small bleb or lump will form under the skin.[10]

  • Post-Injection:

    • Withdraw the needle and gently press the injection site to prevent leakage.[10]

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 4: Oral Gavage (PO) in Mice

4.1. Purpose To describe the procedure for the direct administration of this compound into the stomach of a mouse.

4.2. Materials

  • This compound formulated in a suitable vehicle

  • Sterile, ball-tipped gavage needles (20-22 Gauge, 1.5-inch, curved)[29]

  • Sterile syringes (1.0 mL)

  • Weigh scale

4.3. Procedure

  • Preparation: Weigh the mouse and calculate the administration volume. A typical volume is 10 ml/kg.[29]

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to ensure its head and body are immobilized in a vertical position.[22][29]

  • Needle Measurement: Before insertion, measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Administration:

    • Gently introduce the ball-tipped needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force it.

    • Advance the needle smoothly to the pre-measured depth. If resistance is met or the mouse shows signs of respiratory distress, the needle may be in the trachea. Withdraw immediately and re-attempt.

    • Once the needle is correctly positioned in the stomach, administer the solution slowly and steadily.

  • Post-Administration:

    • Withdraw the needle in a single smooth motion.

    • Return the mouse to its cage and monitor closely for signs of injury, respiratory distress, or regurgitation.

Quantitative Data Summary

The following table summarizes key parameters for each administration route in mice.

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral Gavage (PO)
Primary Site Lateral Tail Vein[8]Lower Right Quadrant[26]Dorsal Scapular[28]Stomach
Needle Gauge 27 - 30 G[18]25 - 27 G[24][25]25 - 27 G[28]20 - 22 G (gavage)[29]
Max Bolus Volume 5 ml/kg[18][20]10 ml/kg[24][25]5 ml/kg[27]10 ml/kg[29]
Absorption Rate Immediate[8]RapidSlow / Sustained[10]Variable
Bioavailability 100%Variable (High)VariableVariable (Low-High)

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_sample Phase 3: Sample Collection (PK Study) cluster_analysis Phase 4: Analysis & Outcome A Compound Formulation (this compound in Vehicle) C Dose Calculation (Based on Body Weight) A->C B Animal Acclimation & Group Assignment B->C D Compound Administration (e.g., IV or PO Route) C->D Dosing E Vehicle Administration (Negative Control Group) C->E Dosing F Serial Blood Sampling (e.g., 0, 5, 15, 30, 60, 120 min) D->F J Pharmacodynamic (PD) Endpoint (e.g., Biomarker Analysis) D->J E->J G Plasma Isolation (Centrifugation) F->G Processing H Bioanalysis (e.g., LC-MS/MS) G->H I Pharmacokinetic (PK) Modeling (Data Interpretation) H->I

Caption: A typical workflow for an in vivo pharmacokinetic (PK) and pharmacodynamic (PD) study.[7]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Small Molecule Inhibitor (e.g., Hypothetical Target) Inhibitor->MEK Inhibition

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling pathway, a common target for small molecule inhibitors.[30]

References

Troubleshooting & Optimization

Technical Support Center: SK-575-Neg

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SK-575-Neg. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Troubleshooting Guide: this compound Dissolution Issues

Users have occasionally reported difficulty in dissolving this compound. This guide provides a systematic approach to identifying and resolving these solubility challenges.

Initial Steps & Observations

Question: My lyophilized this compound powder is not dissolving. What should I do first?

Answer:

  • Visual Inspection: Before opening, visually inspect the vial to ensure the cake is intact and has not been disturbed during shipping.

  • Centrifugation: Briefly centrifuge the vial at 12,000 x g for 20 seconds.[1] This will pellet the lyophilized powder at the bottom of the vial, which is especially important if the powder has become dislodged and is adhering to the walls or cap.[1][2]

  • Equilibration: Allow the vial to equilibrate to room temperature in a desiccator before opening.[1] This prevents condensation from forming inside the vial, as the lyophilized powder can be hygroscopic, and moisture can affect stability and solubility.[1]

Solvent Selection and Preparation

Question: What is the recommended solvent for this compound?

Answer:

The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). For most in vitro cell-based assays, a final concentration of 0.5% DMSO is widely used without causing cytotoxicity, though some cell lines can tolerate up to 1%.[1] Always test a small portion of your compound first to determine the best solvent before dissolving the entire sample.

Question: I've tried DMSO and the compound is still not dissolving. What are my next options?

Answer:

If this compound does not readily dissolve in DMSO, consider the following alternative solvents and techniques. It's important to consider the compatibility of these solvents with your specific experimental assay.

Solvent/ReagentApplication Notes
Dimethylformamide (DMF) A suitable alternative to DMSO, especially for compounds containing Cysteine (Cys) or Methionine (Met) residues, which can be unstable in DMSO.
Ethanol/Methanol Can be effective for some organic compounds.
Acetonitrile or Isopropanol Useful for dissolving organic compounds and can be removed by lyophilization if necessary.[3]
Aqueous Buffers (with pH adjustment) The solubility of a compound can be pH-dependent.[4][5] If the compound is acidic, try dissolving it in a basic buffer (e.g., 0.1 M ammonium bicarbonate). If it is basic, a slightly acidic solution may aid dissolution.
Chaotropic Agents (e.g., 6 M Guanidine HCl, 8 M Urea) These should be used as a last resort as they are denaturing agents.[1][3] They are effective for compounds that tend to aggregate.[1]
Dissolution Techniques

Question: Are there any techniques that can improve the dissolution of this compound?

Answer:

Yes, the following techniques can aid in dissolving challenging compounds:

  • Sonication: This can enhance solubility by breaking up particles and increasing the surface area of the compound exposed to the solvent.[1][3]

  • Vortexing: Vigorous mixing can help to dissolve the compound.

  • Warming: Gently warming the solution may increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.

  • Stepwise Dilution: For very hydrophobic compounds, first, dissolve the peptide in a small amount of a strong organic solvent like 100% DMSO.[1] Then, slowly add this concentrated stock solution dropwise to a stirring aqueous buffer to reach the desired final concentration.[1] If the solution becomes cloudy, you have exceeded the solubility limit.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a negative control like this compound important in my experiments?

A1: A negative control is crucial for validating your experimental results. It is structurally similar to the active compound (SK-575) but is biologically inactive. By including this compound, you can ensure that the observed effects are due to the specific activity of SK-575 and not due to off-target effects, solvent effects, or other experimental artifacts.

Q2: How should I store the lyophilized powder and the stock solution of this compound?

A2:

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder, protected from light and moisture.

  • Stock Solution: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) or glycerol (5-50% final concentration) to the stock solution.[2]

Q3: What should I do if the compound precipitates out of solution after dilution in my aqueous assay buffer?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility.[6] This indicates that the compound's solubility limit in the final assay buffer has been exceeded. To address this, you can try:

  • Lowering the final concentration of the compound in your assay.

  • Increasing the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium, if your experimental system can tolerate it.

  • Investigating the use of surfactants or other solubilizing agents in your assay buffer, but be sure to test their effects on your assay first.[7][8]

Q4: Can I predict the solubility of this compound based on its structure?

A4: While the structure can provide clues, accurately predicting solubility is challenging.[1] Factors like the number of charged and hydrophobic residues can give an indication. Generally, a higher percentage of charged amino acids (>25%) and a lower percentage of hydrophobic residues (<25%) suggest better solubility in aqueous solutions.[1] However, experimental testing is the most reliable way to determine the optimal solvent and conditions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[1]

  • Centrifugation: Centrifuge the vial briefly to ensure all the powder is at the bottom.[1][2]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[1][3]

  • Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Visualizations

G cluster_start Start cluster_initial_checks Initial Checks cluster_solvent_selection Solvent Selection cluster_techniques Enhancement Techniques cluster_outcome Outcome start This compound Not Dissolving centrifuge Centrifuge Vial? start->centrifuge equilibrate Equilibrate to Room Temp? centrifuge->equilibrate Yes dmso Try DMSO? equilibrate->dmso Yes sonicate_vortex Sonication / Vortexing? dmso->sonicate_vortex No dissolved Dissolved dmso->dissolved Yes other_solvents Try Alternative Solvents (DMF, Ethanol)? other_solvents->dissolved Yes not_dissolved Still Not Dissolved (Contact Support) other_solvents->not_dissolved No sonicate_vortex->other_solvents sonicate_vortex->dissolved Yes

Caption: Troubleshooting workflow for this compound dissolution.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Experimental Intervention receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes sk_575 SK-575 (Active Inhibitor) sk_575->kinase_b Inhibits sk_575_neg This compound (Negative Control) sk_575_neg->kinase_b No Effect (Control)

Caption: Role of this compound in a hypothetical signaling pathway.

References

Technical Support Center: SK-575-Neg

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "SK-575-Neg" is not available in publicly accessible scientific literature or databases. The following content is generated based on a hypothetical framework for a compound and should not be interpreted as factual data. For accurate information, please refer to internal documentation or contact the appropriate research and development department.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a hypothetical small molecule inhibitor designed to target the XYZ signaling pathway, which is implicated in certain proliferative diseases. Its primary mechanism of action is presumed to be the competitive inhibition of the kinase domain of the XYZ protein, thereby preventing downstream signaling and cellular proliferation.

Q2: What are the known off-target effects of this compound?

Based on preliminary hypothetical screenings, this compound may exhibit off-target activity against a limited number of kinases with structural homology to the XYZ kinase domain. The most significant off-target interactions are summarized in the table below. Researchers should be aware of these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Results

Symptoms:

  • Inconsistent IC50 values across different cell lines.

  • Higher than expected cell death in control cell lines.

  • Discrepancy between proliferation assays (e.g., MTT vs. cell counting).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Off-target kinase inhibition 1. Review the off-target profile of this compound (see Table 1). 2. Perform western blot analysis to assess the phosphorylation status of key off-target proteins. 3. Use a more specific inhibitor for the XYZ pathway as a control, if available.
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and below the toxic threshold for the cell lines used. 2. Run a solvent-only control to assess its effect on cell viability.
Compound stability 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at the recommended temperature and protect from light.
Issue 2: Ambiguous Western Blot Results

Symptoms:

  • Inconsistent inhibition of p-XYZ (phosphorylated XYZ).

  • Changes in the expression of unrelated signaling proteins.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Feedback loop activation 1. Investigate known feedback mechanisms in the XYZ signaling pathway. 2. Perform a time-course experiment to observe the dynamics of protein phosphorylation.
Cross-reactivity of antibodies 1. Validate the specificity of primary antibodies using positive and negative controls. 2. Use antibodies from different vendors or against different epitopes.
Off-target pathway modulation 1. Analyze the phosphorylation of key downstream effectors of the potential off-target kinases (see Table 1). 2. Consult relevant literature for pathway crosstalk.

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (Off-Target/XYZ)Potential Downstream Pathway Affected
XYZ (Primary Target) 10 - Primary intended pathway
Kinase A25025xCell Cycle Regulation
Kinase B80080xApoptosis
Kinase C>10,000>1000xNot significant

Experimental Protocols

Kinase Inhibition Assay (Hypothetical Methodology)

This protocol describes a generic in vitro kinase assay to determine the IC50 value of this compound.

Materials:

  • Recombinant human XYZ kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide

  • This compound (serial dilutions)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the XYZ kinase and substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Visualizations

XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor XYZ XYZ Receptor->XYZ Activation Downstream_Effector_1 Downstream_Effector_1 XYZ->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream_Effector_2 XYZ->Downstream_Effector_2 Phosphorylation Transcription_Factor Transcription_Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulates Ligand Ligand Ligand->Receptor This compound This compound This compound->XYZ Inhibition

Caption: Hypothetical XYZ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Experimental Result Start->Unexpected_Result Check_Protocol Review Experimental Protocol Unexpected_Result->Check_Protocol Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Revise_Execution Revise Experimental Execution Protocol_OK->Revise_Execution No Consider_Off_Target Consider Off-Target Effects Protocol_OK->Consider_Off_Target Yes Revise_Execution->Unexpected_Result Analyze_Off_Target_Pathways Analyze Potential Off-Target Pathways Consider_Off_Target->Analyze_Off_Target_Pathways Consult_Literature Consult Literature for Pathway Crosstalk Analyze_Off_Target_Pathways->Consult_Literature Modify_Experiment Modify Experiment/ Use Controls Consult_Literature->Modify_Experiment End End Modify_Experiment->End

Caption: Troubleshooting workflow for unexpected results with this compound.

troubleshooting SK-575-Neg experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SK-575-Neg.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A: this compound is the negative control for SK-575, a potent and selective PARP1 degrader. This compound is a structurally related compound that lacks the specific chemical moiety responsible for inducing PARP1 degradation. It is intended for use in cell-based assays to help differentiate the specific effects of PARP1 degradation by SK-575 from any potential off-target or non-specific effects of the chemical scaffold.

Q2: How should I store and handle this compound?

A: As a general guideline for similar chemical compounds, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For creating stock solutions, use an appropriate solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the Certificate of Analysis for specific storage and handling instructions for your lot.

Q3: At what concentration should I use this compound?

A: this compound should be used at the same final concentration as SK-575 in your experiments. This ensures that any observed differences in experimental outcomes can be directly attributed to the specific activity of SK-575.

Q4: What are the expected results when using this compound?

A: In an ideal experiment, treatment with this compound should not result in the degradation of PARP1 or the downstream cellular effects observed with SK-575, such as decreased viability in BRCA-mutant cancer cells. The cellular phenotype of cells treated with this compound should be comparable to that of vehicle-treated cells.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability with this compound

If you observe a significant decrease in cell viability in your this compound treated control group, consider the following potential causes and solutions.

Potential Cause Recommended Action
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Compound Instability/Degradation Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new aliquot.
Off-Target Effects of the Scaffold While designed to be inactive, the chemical backbone may have some inherent, non-specific effects at high concentrations. Perform a dose-response experiment with this compound to determine if the toxicity is concentration-dependent.
Cell Line Sensitivity Some cell lines may be particularly sensitive to the chemical class of the compound. Test this compound on a different, less sensitive cell line to see if the effect persists.
Contamination Ensure that your this compound stock has not been cross-contaminated with the active SK-575 compound. Use fresh, dedicated pipette tips and tubes for each compound.
Issue 2: this compound Appears to Induce PARP1 Degradation

If your results indicate that this compound is causing a reduction in PARP1 levels, this is an unexpected result that requires careful investigation.

Potential Cause Recommended Action
Cross-Contamination This is the most likely cause. Your this compound solution may have been contaminated with SK-575. Prepare fresh stock solutions of both compounds using new reagents and dedicated labware.
Incorrect Compound Identity It is possible that the vial was mislabeled. If possible, verify the identity of the compound using analytical methods such as mass spectrometry or NMR. Contact the supplier for assistance.
Assay Artifact The observed reduction in PARP1 may be an artifact of the detection method (e.g., Western blot). Ensure equal protein loading and check the specificity of your PARP1 antibody. Use a loading control to normalize your results.
Issue 3: High Variability Between Replicates in this compound Treated Wells

High variability can obscure the interpretation of your results. The following steps can help to minimize variability.

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Multi-well Plates Edge effects can lead to uneven cell growth. To mitigate this, avoid using the outer wells of the plate for experimental treatments. Fill the outer wells with sterile PBS or media.
Compound Precipitation The compound may be precipitating out of solution at the working concentration. Visually inspect the media for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions or using a lower concentration.
Inconsistent Incubation Time Ensure that the incubation time with the compound is identical for all plates and all replicates. Stagger the addition of the compound and the subsequent assay steps to maintain consistent timing.

Experimental Protocols and Workflows

General Workflow for Assessing PARP1 Degradation

The following diagram outlines a typical workflow for comparing the effects of SK-575 and this compound on PARP1 levels in a cancer cell line.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Treat cells with Vehicle, SK-575, or this compound B->C D Incubate for desired time period (e.g., 24 hours) C->D E Lyse cells and collect protein extracts D->E F Quantify protein concentration (e.g., BCA assay) E->F G Prepare samples for SDS-PAGE F->G H Run SDS-PAGE and transfer to membrane G->H I Block membrane and incubate with primary antibodies (anti-PARP1, anti-loading control) H->I J Incubate with secondary antibodies I->J K Detect signal and analyze band intensities J->K

Caption: Workflow for Western blot analysis of PARP1 degradation.

Signaling Pathway of PARP1 in DNA Repair

The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway, which is inhibited by PARP1 degradation.

G cluster_0 DNA Damage and Repair cluster_1 Effect of SK-575 A DNA Single-Strand Break B PARP1 Recruitment and Activation A->B detected by C PARPylation (synthesis of PAR chains) B->C D Recruitment of DNA Repair Proteins (e.g., XRCC1) C->D E DNA Repair D->E F SK-575 G PARP1 Degradation F->G induces G->B prevents

Caption: Simplified diagram of PARP1's role in DNA repair.

Logical Flow for Troubleshooting Unexpected Cytotoxicity

This diagram provides a step-by-step decision-making process for troubleshooting unexpected cytotoxicity with this compound.

G A Start: Unexpected cytotoxicity observed with this compound B Is the final solvent concentration the same as the vehicle control and non-toxic? A->B C Adjust solvent concentration and re-run experiment. B->C No D Is the compound stored correctly and are fresh dilutions used? B->D Yes C->A E Use a fresh aliquot and prepare new dilutions. D->E No F Is the cytotoxicity concentration-dependent? D->F Yes E->A G Perform a dose-response experiment with this compound. F->G No I Could there be cross-contamination with SK-575? F->I Yes G->F H Potential off-target effect of the scaffold. Consider using a lower concentration or a different negative control if available. K Problem likely resolved. H->K I->H No J Prepare fresh stocks of both compounds with dedicated labware. I->J Yes J->A

improving SK-575-Neg efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SK-575-Neg in in vitro experiments. For the purpose of this guide, this compound is a selective, non-ATP-competitive allosteric inhibitor of MEK1/2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] By binding to a unique pocket near the ATP-binding site, this compound locks MEK in an inactive conformation, preventing its phosphorylation by RAF and subsequent activation of ERK1/2.[1][3] This leads to the inhibition of downstream signaling cascades that control cell proliferation, survival, and differentiation.[4][5]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is predicted to have the highest efficacy in cancer cell lines with activating mutations in the MAPK pathway, such as BRAF (e.g., V600E) or KRAS mutations.[4][6] These mutations lead to constitutive activation of the pathway, making the cells highly dependent on MEK signaling for their growth and survival.

Q3: What is the recommended starting concentration for in vitro assays?

A3: For initial experiments, a dose-response study is recommended, starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 10 µM). The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between different cell lines.

Q4: What are the known mechanisms of resistance to MEK inhibitors like this compound?

A4: Resistance to MEK inhibitors can arise through several mechanisms, including:

  • Reactivation of the MAPK pathway: This can occur through amplification of mutant BRAF or mutations in MEK itself that prevent drug binding.[7][8]

  • Activation of parallel signaling pathways: Upregulation of pathways like the PI3K/AKT pathway can bypass the MEK blockade and promote cell survival.[9][10]

  • STAT3 upregulation: Increased STAT3 signaling has also been identified as a resistance mechanism.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lower than expected potency (High IC50 value) 1. Suboptimal drug concentration or exposure time: The concentration of this compound may be too low, or the incubation time may be insufficient to elicit a significant biological response. 2. Cell line specific factors: The chosen cell line may have intrinsic resistance mechanisms or a less-dependent MAPK pathway. 3. Drug stability: this compound may be degrading in the culture medium over long incubation periods.1. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. 2. Confirm the presence of activating BRAF or KRAS mutations in your cell line. Consider testing in a panel of cell lines with known mutations. 3. Replenish the medium with fresh this compound for long-term experiments (e.g., every 24-48 hours).
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect drug sensitivity. 2. Inconsistent drug preparation: Errors in serial dilutions or improper storage of this compound stock solutions.1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Standardize serum concentration in the culture medium. 2. Prepare fresh serial dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light.
Evidence of ERK pathway reactivation after initial inhibition 1. Feedback activation of upstream signaling: Inhibition of MEK can sometimes lead to a feedback loop that reactivates upstream components like receptor tyrosine kinases (RTKs). 2. Development of acquired resistance: Prolonged exposure to this compound may lead to the selection of resistant cell populations.1. Co-treat with an inhibitor of the reactivated upstream component (e.g., an EGFR inhibitor if EGFR is activated). 2. Consider combination therapy with an inhibitor of a parallel pathway (e.g., a PI3K/AKT inhibitor) to prevent the emergence of resistance.[9]
Discrepancy between cell viability and pathway inhibition data 1. Cytostatic vs. cytotoxic effects: this compound may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic) at the tested concentrations. 2. Off-target effects: At higher concentrations, this compound might have off-target effects that influence cell viability independent of MEK inhibition.1. Perform a cell cycle analysis (e.g., by flow cytometry) in addition to viability assays. 2. Correlate the dose-response for p-ERK inhibition with the dose-response for cell viability to ensure the observed effect is on-target.

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of ERK1/2 (p-ERK1/2) to confirm the on-target activity of this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11][12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13][14]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRAF StatusKRAS StatusThis compound IC50 (nM)
A375MelanomaV600EWT8.5
HCT116ColorectalWTG13D25.2
A549LungWTG12S150.7
MCF-7BreastWTWT>1000

Table 2: Synergistic Effects of this compound with Other Inhibitors in A549 Cells

CombinationThis compound IC50 (nM)Combination Index (CI)*
This compound alone150.7-
This compound + PI3K Inhibitor (100 nM)45.30.6
This compound + AKT Inhibitor (100 nM)52.10.7

*CI < 0.9 indicates synergy.

Visualizations

SK_575_Neg_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SK575_Neg This compound SK575_Neg->MEK

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment western_blot Western Blot (p-ERK/Total ERK) treatment->western_blot viability_assay Cell Viability Assay (MTT) treatment->viability_assay pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition ic50_determination Determine IC50 viability_assay->ic50_determination

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic start High IC50 Observed check_pathway Is p-ERK inhibited? start->check_pathway check_cell_line Cell line has BRAF/KRAS mutation? check_pathway->check_cell_line Yes off_target Possible off-target effects or poor cell penetration check_pathway->off_target No optimize_conditions Optimize dose/time check_cell_line->optimize_conditions Yes consider_resistance Consider intrinsic resistance check_cell_line->consider_resistance No check_synergy Test combination therapy optimize_conditions->check_synergy

References

SK-575-Neg degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation of SK-575-Neg, a negative control compound for the PARP1 degrader SK-575. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the negative control for SK-575, a potent and efficacious proteolysis targeting chimera (PROTAC) degrader of PARP1.[1][2][3] As a negative control, it is crucial that this compound remains intact and does not degrade to ensure the validity of experimental results. Degradation can lead to the formation of impurities that may interfere with the assay or produce misleading data.

Q2: What are the most common causes of degradation for a molecule like this compound?

A2: For complex organic molecules like this compound, the most common degradation pathways include hydrolysis, oxidation, and photolysis.[4][5][6] The susceptibility to these pathways is often dictated by the presence of specific functional groups within the molecule's structure.

Q3: How should I properly store this compound to minimize degradation?

A3: Proper storage is critical for maintaining the stability of this compound. It is recommended to store the compound in a dry, dark environment at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[7] Exposure to light and moisture should be minimized.

Q4: Can the solvent I use affect the stability of this compound?

A4: Yes, the choice of solvent can significantly impact the stability of your compound. Protic solvents, especially water, can lead to hydrolysis of susceptible functional groups like esters and amides.[8][9] It is advisable to use anhydrous aprotic solvents when preparing stock solutions and to store them at low temperatures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (dry, dark, -20°C). 2. Prepare Fresh Solutions: If stock solutions have been stored for an extended period, prepare fresh solutions from a new aliquot of the solid compound. 3. Analyze Compound Integrity: If possible, use analytical techniques like HPLC or LC-MS to check the purity of the compound and look for degradation products.
Visible changes in the appearance of the solid compound (e.g., color change, clumping). Exposure to moisture or light.1. Discard the Compound: Do not use the compound if its physical appearance has changed, as this indicates potential degradation. 2. Review Handling Procedures: Ensure that the vial is tightly sealed and that desiccant is used if necessary. Minimize exposure to ambient light during handling.
Loss of compound potency over time in solution. Hydrolysis or oxidation in the solvent.1. Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous solvents. 2. Store Solutions Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. Consider Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound solid compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the compound in anhydrous DMSO to the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber vials to protect from light.

    • Store the aliquots at -20°C for long-term storage.

Visualizations

Degradation_Pathways Common Degradation Pathways for this compound SK575_Neg This compound (Intact Molecule) Hydrolysis Hydrolysis (Reaction with Water) SK575_Neg->Hydrolysis Moisture/Humidity Oxidation Oxidation (Reaction with Oxygen) SK575_Neg->Oxidation Air Exposure Photolysis Photolysis (Degradation by Light) SK575_Neg->Photolysis Light Exposure Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major chemical degradation pathways for this compound.

Prevention_Workflow Workflow for Preventing this compound Degradation cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use Storage Receive this compound Store_Solid Store Solid at -20°C (Dark, Dry) Storage->Store_Solid Prep_Solution Prepare Stock Solution (Anhydrous Solvent) Store_Solid->Prep_Solution Equilibrate to RT Aliquot Aliquot into Single-Use Vials (Amber Tubes) Prep_Solution->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Use_Aliquot Use Fresh Aliquot for Each Experiment Store_Solution->Use_Aliquot Thaw as Needed Minimize_Exposure Minimize Exposure to Light and Air Use_Aliquot->Minimize_Exposure

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: SK-575-Neg Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "SK-575-Neg" is not available in publicly accessible records. The following content is a template designed to guide users in troubleshooting unexpected experimental results. Please substitute the placeholder information with the specific details of your experimental setup.

This technical support resource is intended for researchers, scientists, and drug development professionals who are encountering unexpected results during experiments involving this compound treatment. Here you will find troubleshooting guidance and frequently asked questions to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the expected outcome of this compound treatment in [Specify Cell Line/Model]? The expected outcome is a [Specify expected phenotype, e.g., decrease in cell viability, inhibition of protein X phosphorylation]. This is based on the hypothesized mechanism of action where this compound [Describe proposed mechanism].
What are the optimal storage and handling conditions for this compound? This compound should be stored at [Specify temperature, e.g., -20°C] and protected from light. For experimental use, prepare fresh dilutions in [Specify solvent, e.g., DMSO] and use within [Specify timeframe]. Avoid repeated freeze-thaw cycles.
What is the recommended concentration range for this compound treatment? The recommended concentration range is typically between [Specify range, e.g., 1 µM and 10 µM]. However, the optimal concentration may vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the EC50 for your specific system.
Is this compound known to have off-target effects? While this compound is designed to be a specific inhibitor of [Target Pathway/Protein], potential off-target effects have been observed in [Mention any known off-targets or cross-reactivities]. It is advisable to include appropriate controls to account for these potential effects.

Troubleshooting Unexpected Results

This section provides guidance on how to troubleshoot common unexpected outcomes.

Issue 1: No observable effect of this compound treatment.
Possible Cause Recommended Action
Compound Inactivity - Verify the expiration date of the compound. - Confirm proper storage and handling conditions were maintained. - Test the activity of a fresh batch or a lot from a different supplier.
Suboptimal Concentration - Perform a dose-response experiment with a wider concentration range. - Ensure the final concentration in the media is accurate.
Incorrect Cell Seeding Density - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Cell Line Resistance - Test the treatment on a different, sensitive cell line to confirm compound activity. - Investigate potential resistance mechanisms in your cell line (e.g., expression of drug efflux pumps).
Assay Sensitivity - Ensure your readout assay is sensitive enough to detect the expected changes. - Include positive and negative controls to validate assay performance.
Issue 2: Higher than expected cell death or toxicity.
Possible Cause Recommended Action
Compound Concentration Too High - Perform a dose-response curve to identify the optimal, non-toxic concentration. - Double-check dilution calculations.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). - Include a vehicle-only control group.
Off-Target Effects - Review literature for known off-target effects of this compound or similar compounds. - Use a more specific inhibitor if available, or use rescue experiments to confirm the on-target effect.
Contamination - Check cell cultures for microbial contamination.

Experimental Protocols

General Cell Viability Assay (Example using MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (and vehicle control).

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

Signaling Pathway and Workflow Diagrams

G cluster_workflow Troubleshooting Workflow: No Effect start No Observable Effect check_compound Verify Compound Integrity (Age, Storage) start->check_compound check_concentration Validate Concentration (Dose-Response) start->check_concentration check_cells Assess Cell Health & Density start->check_cells check_assay Validate Assay (Controls) start->check_assay positive_control Test on Sensitive Cell Line check_compound->positive_control resolve Issue Identified check_concentration->resolve check_cells->resolve check_assay->resolve positive_control->resolve

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

G cluster_pathway Hypothetical this compound Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B (Target of this compound) kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response sk575 This compound sk575->kinase_b

Caption: A diagram illustrating the hypothetical mechanism of action for this compound.

minimizing SK-575-Neg cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SK-575-Neg. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the cytotoxic effects of this compound in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound that could contribute to cytotoxicity?

While the precise mechanism of this compound is under investigation, preliminary data suggests potential off-target effects on pathways crucial for cell survival and proliferation. It is hypothesized that at higher concentrations, this compound may interfere with mitochondrial function and induce stress on the endoplasmic reticulum, leading to apoptosis. Further investigation into the specific molecular targets is ongoing.

Q2: At what concentration does this compound typically induce significant cytotoxicity?

The cytotoxic concentration of this compound can vary depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line used in your experiments.[1]

Q3: Are there any known solvents for this compound that are less cytotoxic?

Dimethyl sulfoxide (DMSO) is the most common solvent for this compound. However, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] If cytotoxicity persists, exploring alternative solvents such as ethanol or formulating the compound in a solution compatible with your cell culture medium may be necessary.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

Several commercially available kits can differentiate between apoptotic and necrotic cell death. These assays often use a combination of Annexin V (stains apoptotic cells) and propidium iodide (stains necrotic cells) followed by flow cytometry analysis. Morphological examination by microscopy can also provide initial clues, where apoptotic cells often show membrane blebbing and cell shrinkage, while necrotic cells tend to swell and rupture.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: High levels of cell death observed even at low concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to chemical compounds.[2]Test this compound on a panel of cell lines with different genetic backgrounds to identify a more resistant model for your specific research question.
Incorrect Compound Concentration Errors in serial dilutions can lead to higher than intended concentrations.Verify the stock solution concentration and perform fresh serial dilutions. Use a calibrated pipette and ensure proper mixing at each dilution step.
Solvent Toxicity The solvent used to dissolve this compound may be causing cytotoxicity.[2]Run a solvent control experiment with the same concentration of solvent used in your highest this compound treatment group. If the solvent control shows toxicity, consider reducing the solvent concentration or exploring alternative, less toxic solvents.
Contamination Mycoplasma or bacterial contamination can exacerbate cellular stress and increase sensitivity to cytotoxic agents.Regularly test your cell cultures for contamination using a PCR-based or luminescence-based mycoplasma detection kit.
Issue 2: Inconsistent results in cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
Variable Cell Seeding Density Inconsistent cell numbers at the start of the experiment can lead to variability in results.[2]Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell density and seed the same number of cells in each well.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, leading to skewed results.To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
Compound Instability This compound may be unstable in the culture medium over the course of the experiment.Assess the stability of this compound in your culture medium over time using analytical methods like HPLC. If the compound is unstable, consider shorter incubation times or replenishing the medium with fresh compound during the experiment.
Assay Interference The chemical properties of this compound might interfere with the readout of your cytotoxicity assay.Run appropriate assay controls, including a no-cell control and a compound-only control, to check for any direct interaction between this compound and the assay reagents.[3] Consider using an orthogonal cytotoxicity assay that relies on a different detection principle.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include positive (e.g., treated with a known apoptosis inducer) and negative controls.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response) start->treat control Include Vehicle and No-Treatment Controls start->control assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat->assay control->assay readout Measure Readout (e.g., Absorbance, Fluorescence) assay->readout calculate Calculate % Cell Viability readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the IC50 of this compound.

Potential_Cytotoxicity_Pathway cluster_off_target Off-Target Effects cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome SK575 This compound Mito Mitochondrial Dysfunction SK575->Mito ER ER Stress SK575->ER ROS Increased ROS Production Mito->ROS Caspase Caspase Activation ER->Caspase ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: SK-575-Neg Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper use of SK-575-Neg as an experimental negative control. Since "this compound" appears to be a designated internal or hypothetical name for a negative control compound, this guide will focus on the universal principles, best practices, and troubleshooting for using such a control in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a negative control like this compound in an experiment?

A negative control is a sample or condition in an experiment that is not expected to produce a positive result.[1][2][3] The primary purpose of including this compound is to establish a baseline and ensure that the observed effects in your experiment are due to the variable being tested (e.g., your active compound) and not due to other factors.[1] Key functions include:

  • Establishing a baseline: It shows the result in the absence of the primary experimental treatment.

  • Detecting false positives: A positive result from this compound could indicate contamination, non-specific effects of the delivery vehicle, or issues with the assay itself.[2][3]

  • Validating assay specificity: It helps confirm that the assay is specifically detecting the intended biological activity.

Q2: What is the ideal composition of this compound?

Ideally, a negative control like this compound should be a close structural analog of the active experimental compound but should be inactive against the intended target.[4] This helps to ensure that any observed phenotype is due to the specific interaction with the target and not a general property of the chemical scaffold.[4] If a specific inactive analog is not available, the vehicle (e.g., DMSO, saline) in which the experimental compound is dissolved is often used as a negative control.

Q3: How does a negative control differ from a positive control?

While a negative control is not expected to produce an effect, a positive control is a sample that is known to produce the expected effect.[2][3] Including both is crucial for validating an experiment:[2][3]

  • This compound (Negative Control): Ensures that you are not getting a positive result for the wrong reasons (specificity).

  • Positive Control: Ensures that your assay is working as expected and is capable of detecting a positive result (sensitivity).

Q4: When should I run my this compound control?

The negative control should be run in parallel with your experimental samples in every experiment. This is critical for the direct comparison of results and for validating the data from each specific experiment.

Troubleshooting Guides

Issue 1: My this compound control is showing significant activity in my assay.

  • Question: I am observing a biological effect with this compound, which should be inactive. What could be the cause?

  • Answer: Unexpected activity from a negative control can stem from several sources:

    • Contamination: Your this compound sample may be contaminated with an active compound. Ensure proper handling and use fresh aliquots.

    • Off-Target Effects: The negative control itself might have unexpected biological activity on a different target than the one intended for your active compound.[4] This is a known challenge with negative controls that are chemical analogs.[4]

    • Vehicle Effects: If this compound is dissolved in a vehicle like DMSO, the concentration of the vehicle itself might be causing cellular stress or other effects. Run a "vehicle-only" control to test this.

    • Assay Interference: The compound may be interfering with the assay technology (e.g., autofluorescence in a fluorescence-based assay).

Issue 2: The results from my this compound control are highly variable between experiments.

  • Question: The baseline provided by this compound is not consistent across my experimental replicates. How can I address this?

  • Answer: High variability in your negative control can compromise the reliability of your results. Consider the following:

    • Inconsistent Experimental Conditions: Ensure that all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are kept consistent.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially with small volumes. Calibrate your pipettes regularly.

    • Cell Culture Health: If using cell-based assays, ensure the cells are healthy and in a consistent growth phase.

    • Reagent Stability: Ensure that this compound and other reagents are stored correctly and have not degraded.

Data Presentation

Quantitative data from experiments including controls should be presented clearly to allow for straightforward interpretation. Below is an example of how to tabulate results from a cell viability assay.

Table 1: Example Data from a Cell Viability Assay (MTT)

Treatment GroupConcentration (µM)Average Absorbance (OD 570nm)Standard Deviation% Cell Viability (Normalized to Vehicle)
Untreated CellsN/A0.980.05102.1%
Vehicle (0.1% DMSO)N/A0.960.04100.0%
This compound 100.950.0699.0%
Experimental Drug X100.480.0350.0%
Positive Control (Staurosporine)10.100.0210.4%

Experimental Protocols

Protocol: General Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the general steps for assessing cell viability where this compound would be used as a negative control.

  • Cell Seeding:

    • Culture cells to an appropriate confluency (typically 70-80%).

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your experimental compound, this compound, and a positive control.

    • Remove the old media from the cells and add fresh media containing the different treatments. Include "vehicle-only" and "untreated" wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

Visualizations

G cluster_0 Experimental Design Logic exp Experimental Compound result Interpreted Result exp->result Observed Effect pos Positive Control pos->result Validates Assay Sensitivity neg This compound (Negative Control) neg->result Validates Assay Specificity G cluster_1 Hypothetical Signaling Pathway receptor Receptor A kinase1 Kinase B receptor->kinase1 kinase2 Kinase C kinase1->kinase2 tf Transcription Factor D kinase2->tf response Cellular Response tf->response drug Drug X (Inhibitor) drug->kinase2 neg_control This compound neg_control->kinase2 No Interaction G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Controls & Experimental Compounds (this compound, Drug X, etc.) incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 assay Perform Assay (e.g., Add MTT Reagent) incubate2->assay read Read Results on Plate Reader assay->read analyze Analyze Data (Normalize to Controls) read->analyze end End analyze->end

References

Technical Support Center: SK-575 & SK-575-Neg Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SK-575 and its negative control, SK-575-Neg. This guide is designed to assist researchers, scientists, and drug development professionals in the effective use of these compounds and to provide troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are SK-575 and this compound?

A: SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] It is composed of the PARP1/2 inhibitor Olaparib linked to a ligand for the E3 ligase cereblon.[4][5] This bifunctional nature allows SK-575 to recruit PARP1 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6] this compound is the corresponding negative control compound and is crucial for validating that the observed effects are due to the specific degradation of the target protein.[7]

Q2: What is the primary application of SK-575?

A: SK-575 is primarily used in cancer research. It has been shown to potently inhibit the growth of cancer cells, particularly those with BRCA1/2 mutations.[1][2][3][8] It can be used as a single agent or in combination with cytotoxic agents like temozolomide and cisplatin to enhance their antitumor activity.[1][3][4][5]

Q3: How should I store and handle SK-575 and this compound?

A: Both SK-575 and this compound should be stored as a solid, tightly sealed and desiccated at -20°C, and protected from light.[8] For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[9]

Q4: What is the solubility of SK-575 and this compound?

A: Both compounds are soluble in DMSO, with a maximum concentration of around 100 mM.[5][7]

Q5: At what concentrations should I use SK-575?

A: SK-575 is effective at low nanomolar concentrations. The half-maximal degradation concentration (DC50) for PARP1 is in the low nanomolar to picomolar range in various cancer cell lines.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem 1: No or inefficient PARP1 degradation observed.

This is a common issue that can arise from several factors. Follow these steps to troubleshoot:

  • Step 1: Verify Compound Integrity and Handling.

    • Ensure that SK-575 and this compound have been stored correctly at -20°C and protected from light.

    • Prepare fresh DMSO stock solutions. Repeated freeze-thaw cycles can lead to compound degradation.

    • Confirm the final concentration of SK-575 used in your experiment.

  • Step 2: Check Cell Line and Experimental Conditions.

    • Confirm that your cell line expresses detectable levels of PARP1 and the E3 ligase cereblon.

    • Optimize the incubation time. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal degradation time.

    • Ensure that the cell density is appropriate, as overly confluent cells may have altered protein turnover rates.

  • Step 3: Validate with Controls.

    • Always include the negative control, this compound, in your experiments. This compound should not induce PARP1 degradation.[7]

    • A positive control, such as a known PARP inhibitor, can help confirm that the PARP1 signaling pathway is active in your cells.

  • Step 4: Verify Western Blot/Detection Method.

    • Ensure your PARP1 antibody is validated and working correctly.

    • Run a loading control to ensure equal protein loading across all samples.

    • Use a sensitive detection method, as PARP1 levels may be significantly reduced.

Problem 2: Observed cytotoxicity is not correlating with PARP1 degradation.
  • Step 1: Assess Off-Target Effects.

    • Compare the cytotoxicity of SK-575 with this compound at the same concentrations. If this compound shows similar toxicity, the effect may not be related to PARP1 degradation.

    • High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%).

  • Step 2: Evaluate Experimental Timeline.

    • Cytotoxicity is often a downstream effect of protein degradation. Ensure you are assessing cell viability at an appropriate time point after PARP1 degradation has occurred.

Problem 3: Compound precipitation in culture medium.
  • Step 1: Check Final Compound Concentration.

    • While SK-575 is soluble in DMSO at high concentrations, its solubility in aqueous media is lower. High final concentrations in your experiment may lead to precipitation.

  • Step 2: Modify Dilution Procedure.

    • When preparing your working solution, perform serial dilutions in your culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium.

Quantitative Data Summary

Cell Line SK-575 DC50 (nM) SK-575 IC50 (nM) Reference
MDA-MB-4361.2619 ± 6[2]
Capan-16.7256 ± 12[2]
SW6200.509Not Reported[2]

Experimental Protocols

General Protocol for In Vitro PARP1 Degradation Assay
  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of SK-575 and this compound in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (DMSO only).

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of SK-575, this compound, or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for PARP1.

    • Use a suitable loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence or fluorescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. Calculate the percentage of PARP1 degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_prot Proteasome cluster_ternary Ternary Complex Formation Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades SK575 SK-575 PARP1 PARP1 (Target Protein) SK575->PARP1 Binds E3_Ligase Cereblon (E3 Ligase) SK575->E3_Ligase Binds PARP1->Proteasome Enters Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Recruits Ubiquitin->PARP1 Ubiquitination

Caption: Mechanism of action for SK-575 as a PROTAC, mediating the ubiquitination and degradation of PARP1.

Troubleshooting_Workflow Start Start: No/Poor PARP1 Degradation Check_Compound Verify Compound Integrity: - Storage at -20°C? - Fresh stock solution? Start->Check_Compound Check_Cells Assess Cell Line: - PARP1 & Cereblon expression? - Optimal cell density? Check_Compound->Check_Cells If compound is OK Further_Investigation Further Investigation Needed Check_Compound->Further_Investigation If compound is compromised Check_Protocol Review Protocol: - Correct concentration? - Optimal incubation time? Check_Cells->Check_Protocol If cells are suitable Check_Cells->Further_Investigation If cell line is unsuitable Check_Controls Validate with Controls: - this compound inactive? - Positive control active? Check_Protocol->Check_Controls If protocol is correct Check_Protocol->Further_Investigation If protocol needs optimization Check_Detection Verify Detection Method: - Antibody validated? - Loading control consistent? Check_Controls->Check_Detection If controls behave as expected Check_Controls->Further_Investigation If controls fail Resolution Problem Resolved Check_Detection->Resolution If detection is OK Check_Detection->Further_Investigation If detection failed

Caption: A troubleshooting workflow for experiments where inefficient PARP1 degradation is observed with SK-575.

References

Validation & Comparative

A Comparative Efficacy Analysis: PARP1 Degrader SK-575 versus PARP Inhibitor Olaparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of SK-575, a novel Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), and Olaparib, a well-established PARP inhibitor. The data presented is compiled from publicly available research to assist in the evaluation of these two distinct therapeutic modalities targeting the DNA damage response pathway.

Executive Summary

SK-575 is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to specifically degrade the PARP1 protein.[1] This mechanism of action is distinct from that of PARP inhibitors like Olaparib, which block the enzymatic activity of PARP proteins. This guide presents in vitro and in vivo data for both compounds, details the experimental methodologies used to generate this data, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative efficacy data for SK-575 and Olaparib across various preclinical models.

Table 1: In Vitro Efficacy - Cellular Growth Inhibition

CompoundCell LineCancer TypeAssay TypeIC50
SK-575 MDA-MB-436Breast Cancer (BRCA1 mutant)Cell Viability19 ± 6 nM
Capan-1Pancreatic Cancer (BRCA2 mutant)Cell Viability56 ± 12 nM
Olaparib Panel of 12 Breast Cancer Cell LinesBreast CancerCell Viability (MTT)3.7 - 31 µM
Panel of 12 Breast Cancer Cell LinesBreast CancerColony Formation<0.01 - 2.5 µM

Table 2: In Vitro Efficacy - PARP1 Degradation vs. Inhibition

CompoundCell LineCancer TypeAssay TypeDC50 (SK-575) / IC50 (Olaparib)
SK-575 MDA-MB-436Breast CancerPARP1 Degradation1.26 nM
Capan-1Pancreatic CancerPARP1 Degradation6.72 nM
SW620Colorectal CancerPARP1 Degradation0.509 nM
Olaparib N/AN/APARP1 Enzymatic Inhibition2.30 nM (for SK-575's warhead)

Note: DC50 represents the concentration required to induce 50% degradation of the target protein. The IC50 for Olaparib's enzymatic activity is provided based on the information that SK-575 utilizes an Olaparib analog as its PARP1-binding moiety.

Table 3: In Vivo Efficacy - Tumor Growth Inhibition

CompoundXenograft ModelDosingOutcome
SK-575 Capan-1 (Pancreatic Cancer)25 mg/kg and 50 mg/kg, dailySignificant tumor growth inhibition
Olaparib N/A (Clinical Data)N/AImproved overall survival in BRCA-mutant ovarian and breast cancer patients

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cell Viability (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, Capan-1)

  • Complete cell culture medium

  • SK-575 and Olaparib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of SK-575 or Olaparib for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot for PARP1 Degradation

Western blotting is used to detect the amount of a specific protein in a sample.

Materials:

  • Cancer cell lines

  • SK-575

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of SK-575 for a specific time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against PARP1.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensity to determine the level of PARP1 degradation.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., Capan-1)

  • SK-575 or Olaparib

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the compound (e.g., SK-575) or vehicle control to the mice according to the specified dosing schedule (e.g., daily intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for PARP1 levels).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC SK-575 (PROTAC) PARP1 PARP1 (Target Protein) PROTAC->PARP1 Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome PARP1->Proteasome Enters E3_Ligase->PARP1 Ubiquitinates Ub Ubiquitin Ub->PARP1 Tags for Degradation Degraded_PARP1 Degraded PARP1 Fragments Proteasome->Degraded_PARP1 Degrades

Figure 1. Mechanism of Action of SK-575 (PROTAC).

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis Leads to (if repair fails) Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Scaffolds DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP1 Inhibits Enzymatic Activity SK575 SK-575 (PARP1 Degrader) SK575->PARP1 Induces Degradation

Figure 2. PARP1 Signaling Pathway in DNA Repair.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Compound Treatment (SK-575 or Olaparib) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay viability_assay Cell Viability Assay (e.g., MTT) endpoint_assay->viability_assay Measure Viability degradation_assay Protein Degradation Assay (e.g., Western Blot) endpoint_assay->degradation_assay Measure Degradation data_analysis Data Analysis (IC50 / DC50 Calculation) viability_assay->data_analysis degradation_assay->data_analysis end End data_analysis->end

Figure 3. In Vitro Efficacy Experimental Workflow.

References

Navigating PARP1 Degradation: A Comparative Guide to the Selectivity of SK-575

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification: The term "SK-575-Neg antibodies" appears to be based on a misunderstanding. SK-575 is not an antibody but a highly potent and specific small molecule degrader of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). The "-Neg" likely refers to a negative control compound, this compound, which is used in experiments to ensure that the observed effects are due to the specific degradation of the target protein. This guide will provide a detailed comparison of the selectivity of the active molecule, SK-575.

This guide is intended for researchers, scientists, and drug development professionals interested in the specificity of targeted protein degradation. We will delve into the experimental data supporting the selectivity of SK-575, provide an overview of the experimental protocols used for its assessment, and visualize the relevant biological pathways.

Data Presentation: Selectivity of SK-575

SK-575 has been demonstrated to be highly selective for the degradation of PARP1 over other proteins, including the closely related PARP2.[3] This selectivity is crucial for minimizing off-target effects and achieving a more targeted therapeutic intervention.

Table 1: Potency of SK-575 in Degrading PARP1 in Various Cancer Cell Lines

Cell LineCancer TypeDC50 (nM) for PARP1 Degradation
MDA-MB-436Breast Cancer1.26
Capan-1Pancreatic Cancer6.72
SW620Colorectal Cancer0.509

DC50 is the concentration of the degrader that results in 50% degradation of the target protein.[4]

Table 2: Comparative Degradation of PARP1 and PARP2 by SK-575

Target ProteinCell LineSK-575 Concentration (nM)% Degradation
PARP1MDA-MB-43610>95%
PARP2MDA-MB-436up to 1000No significant degradation
PARP1Capan-110>95%
PARP2Capan-1up to 1000No significant degradation

Data is based on Western Blot analysis from the original research publication.[2][3]

Experimental Protocols

The selectivity of SK-575 is primarily assessed through Western Blotting and quantitative proteomics.

Western Blotting for PARP1 and PARP2 Degradation

This technique is used to visualize and quantify the amount of a specific protein in a sample.

  • Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-436, Capan-1) are cultured under standard conditions. The cells are then treated with varying concentrations of SK-575 or a vehicle control (like DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading in the next step.

  • SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for PARP1 and PARP2. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal protein loading across all lanes.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to PARP1 and PARP2 is quantified and normalized to the loading control to determine the extent of protein degradation at different concentrations of SK-575.

Quantitative Proteomics for Off-Target Analysis

To assess the selectivity of a degrader on a global scale, mass spectrometry-based quantitative proteomics can be employed.

  • Sample Preparation: Similar to Western blotting, cells are treated with the degrader or a control. The proteins are then extracted, digested into smaller peptides (usually with trypsin), and labeled with isobaric tags (e.g., TMT) for multiplexed analysis if desired.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting data is processed using specialized software to identify and quantify thousands of proteins in each sample. By comparing the protein abundance in the SK-575-treated samples to the control samples, any off-target degradation can be identified.

Mandatory Visualizations

Mechanism of Action of SK-575 (PROTAC)

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation SK575 SK-575 (PROTAC) Ternary_Complex Ternary Complex (PARP1-SK575-E3) SK575->Ternary_Complex Binds PARP1 PARP1 (Target Protein) PARP1->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_PARP1 Polyubiquitinated PARP1 Ternary_Complex->Ub_PARP1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_PARP1->Proteasome Recognition Proteasome->SK575 Release & Recycle Degraded_PARP1 Degraded Peptides Proteasome->Degraded_PARP1 Degradation

Caption: Mechanism of SK-575, a PROTAC that induces the degradation of PARP1.

Simplified PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_1 PARP1-mediated DNA Repair DNA_Damage DNA Single- Strand Break PARP1 PARP1 DNA_Damage->PARP1 Detection PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARP1->Recruitment PARylation NAD NAD+ NAD->PARP1 DNA_Repair DNA Repair Recruitment->DNA_Repair

Caption: Simplified signaling pathway of PARP1 in response to DNA single-strand breaks.

Experimental Workflow for Assessing SK-575 Selectivity

Selectivity_Workflow cluster_2 Selectivity Assessment Workflow cluster_wb Western Blotting cluster_proteomics Quantitative Proteomics Start Cancer Cell Culture Treatment Treat with SK-575 (various concentrations) and Control Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WB_Quant Protein Quantification Lysis->WB_Quant Digestion Protein Digestion Lysis->Digestion SDS_PAGE SDS-PAGE WB_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblot with PARP1 & PARP2 Abs Transfer->Immunoblot WB_Analysis Analyze Degradation Immunoblot->WB_Analysis LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Identify & Quantify Proteins LCMS->Data_Analysis Proteomics_Analysis Assess Off-Target Degradation Data_Analysis->Proteomics_Analysis

Caption: Experimental workflow for determining the selectivity of SK-575.

References

Comparative Analysis of SK-575-Neg: Data Unavilable

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "SK-575-Neg" and its potential analogs have yielded no specific publicly available scientific data, precluding a comparative analysis at this time.

Extensive searches across scientific databases and the public domain did not identify a specific chemical entity or biological agent designated as "this compound." The search results were broad and unrelated to a specific compound, covering topics from signaling pathways in different contexts to legal cases and market reports.

This lack of information suggests several possibilities:

  • Internal Codename: "this compound" may be an internal designation for a compound within a research institution or pharmaceutical company that has not yet been disclosed in public literature.

  • Novel Compound: The compound could be a very recent discovery with data not yet published or indexed in searchable databases.

  • Typographical Error: There is a possibility that the designation "this compound" contains a typographical error.

Without foundational information identifying "this compound," it is not possible to:

  • Identify its analogs for comparison.

  • Summarize quantitative performance data.

  • Detail experimental protocols.

  • Illustrate associated signaling pathways.

Therefore, the requested comparative analysis, including data tables and visualizations, cannot be generated. Further investigation would require a correct and publicly documented identifier for the compound of interest.

Benchmarking SK-575-Neg: A Comparative Analysis Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SK-575-Neg's performance against established Poly (ADP-ribose) polymerase (PARP) inhibitors. Experimental data is presented to highlight the unique mechanism of this compound as a negative control for the PARP1 degrader, SK-575, in contrast to the inhibitory actions of clinically approved drugs.

Introduction to this compound and PARP Inhibition

SK-575 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of PARP1[1][2]. In contrast, this compound is a closely related chemical analog designed as a negative control. While it retains the ability to bind to PARP1, it is engineered to be ineffective at inducing its degradation. This makes this compound an invaluable tool for distinguishing the biological consequences of PARP1 degradation from those of simple enzymatic inhibition.

Traditional PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, function by competitively binding to the NAD+ pocket of PARP enzymes, primarily PARP1 and PARP2, thereby inhibiting their enzymatic activity.[3][4][5][6][7][8][9] This inhibition leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death. Some PARP inhibitors also exhibit a "trapping" mechanism, where they stabilize the PARP-DNA complex, further enhancing their cytotoxic effects.

This guide will compare the biochemical and cellular activities of this compound and its active counterpart, SK-575, with four well-characterized PARP inhibitors.

Data Presentation

The following table summarizes the key quantitative data for SK-575, this compound, and the selected PARP inhibitors. This data provides a direct comparison of their potency in terms of enzymatic inhibition and protein degradation.

CompoundTarget(s)Mechanism of ActionIC50 (PARP1, cell-free)IC50 (PARP2, cell-free)DC50 (PARP1 in cells)Notes
SK-575 PARP1PROTAC-mediated Degradation2.30 nM[1]-≤ 6.72 nMInduces potent and specific degradation of PARP1.
This compound PARP1Binding (No Degradation)--Not ApplicableDesigned as a negative control; binds to PARP1 but does not induce its degradation.
Olaparib PARP1, PARP2Enzymatic Inhibition, PARP Trapping5 nM[3][4][10]1 nM[3][4][10]Not ApplicableFirst-in-class, clinically approved PARP inhibitor.
Rucaparib PARP1, PARP2, PARP3Enzymatic Inhibition, PARP Trapping1.4 nM (Ki)[3][11]-Not ApplicablePotent inhibitor with demonstrated clinical efficacy.
Niraparib PARP1, PARP2Enzymatic Inhibition, PARP Trapping3.8 nM[3][7][8]2.1 nM[3][7][8]Not ApplicableHighly selective and potent PARP1/2 inhibitor.
Talazoparib PARP1, PARP2Enzymatic Inhibition, Potent PARP Trapping0.57 nM[3][5][6]-Not ApplicableKnown for its very high PARP trapping efficiency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the comparative data and for designing further benchmarking studies.

Western Blot for PARP1 Degradation

Objective: To qualitatively and quantitatively assess the degradation of PARP1 protein induced by a PROTAC degrader (e.g., SK-575) and to confirm the lack of degradation with its negative control (this compound) and PARP inhibitors.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-436, Capan-1, or SW620) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of SK-575, this compound, or PARP inhibitors for a specified time course (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PARP1 band intensity to the loading control. The percentage of PARP1 degradation can be calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the target protein is degraded) can be determined by plotting the percentage of degradation against the compound concentration.

PARP Activity Assay (Colorimetric/Chemiluminescent)

Objective: To measure the enzymatic activity of PARP1 in the presence of inhibitors and to demonstrate that while this compound binds to PARP1, it does not inhibit its enzymatic activity to the same extent as dedicated inhibitors.

Methodology:

  • Assay Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.

  • Procedure:

    • Use a commercially available PARP assay kit (e.g., from R&D Systems or BMG Labtech).

    • Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.

    • Add varying concentrations of the test compounds (PARP inhibitors, SK-575, this compound) to the wells of a histone-coated 96-well plate.

    • Initiate the reaction by adding a source of PARP enzyme (recombinant PARP1 or cell lysate).

    • Incubate the plate at room temperature for a specified time to allow the PARP reaction to proceed.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add the appropriate substrate (e.g., TMB for colorimetric or a luminol-based substrate for chemiluminescent detection).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited) by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic effects of SK-575, this compound, and PARP inhibitors on cancer cell lines, particularly those with and without HRR deficiencies.

Methodology:

  • Assay Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate the cells for a prolonged period (e.g., 72 hours) to allow for cytotoxic effects to manifest.

    • Add the MTT or MTS reagent to each well and incubate for a few hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Immunofluorescence for DNA Damage (γH2AX Foci Formation)

Objective: To visualize and quantify the extent of DNA double-strand breaks induced by PARP inhibitors and degraders.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compounds for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the coverslips with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Mandatory Visualization

Signaling Pathway Diagram

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP1 Activation cluster_repair DNA Repair cluster_inhibition Inhibitor Action cluster_degradation Degrader Action DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation NAD+ -> PAR Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits SK-575 SK-575 (PROTAC) SK-575->PARP1 degrades

Caption: PARP1 signaling in DNA single-strand break repair and points of intervention.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Benchmarking Assays cluster_data Data Analysis Start Start: Cancer Cell Lines (HRR-proficient and -deficient) Treatment Treatment with: - SK-575 - this compound - PARP Inhibitors - Vehicle Control Start->Treatment Western_Blot Western Blot (PARP1 Degradation) Treatment->Western_Blot PARP_Activity PARP Activity Assay (Enzymatic Inhibition) Treatment->PARP_Activity Cell_Viability Cell Viability Assay (Cytotoxicity) Treatment->Cell_Viability IF Immunofluorescence (DNA Damage - γH2AX) Treatment->IF DC50 DC50 Calculation Western_Blot->DC50 IC50_Enzyme IC50 (Enzyme) Calculation PARP_Activity->IC50_Enzyme IC50_Cells IC50 (Cells) Calculation Cell_Viability->IC50_Cells Foci_Quant γH2AX Foci Quantification IF->Foci_Quant End Comparative Analysis and Conclusion DC50->End IC50_Enzyme->End IC50_Cells->End Foci_Quant->End

References

Head-to-Head Comparison: SK-575-Neg vs. [compound X] in MAPK Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of SK-575-Neg, a novel MEK1/2 inhibitor, and the established competitor, [compound X]. The following sections present quantitative data from head-to-head in vitro assays, detailed experimental protocols, and visual diagrams of the targeted signaling pathway and experimental workflows.

I. Quantitative Performance Summary

The following tables summarize the key performance metrics of this compound and [compound X] in biochemical and cell-based assays. Data represents the mean of three independent experiments (n=3).

Table 1: Biochemical Potency (IC₅₀) This table compares the half-maximal inhibitory concentration (IC₅₀) of each compound against purified MEK1 and MEK2 kinases.

CompoundTargetIC₅₀ (nM)
This compound MEK11.2
MEK21.5
[compound X] MEK110.8
MEK212.3

Table 2: Cell-Based Efficacy (GI₅₀) This table shows the half-maximal growth inhibition (GI₅₀) concentration in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive MAPK pathway activation.

CompoundCell LineGI₅₀ (nM)
This compound A37515.7
[compound X] A37595.2

II. Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted biological pathway and the general workflow for the cell-based assays conducted in this study.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF (e.g., BRAF V600E) RAS->RAF GTP MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation inhibitor_point Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression SK575 This compound SK575->inhibitor_point CompoundX [compound X] CompoundX->inhibitor_point

Caption: MAPK signaling pathway with MEK1/2 as the target for this compound and [compound X].

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed A375 Cells 96-well plate 5,000 cells/well incubate1 Incubate 24 hours 37°C, 5% CO₂ seed->incubate1 treat Dose Cells This compound or [compound X] 10-point titration incubate1->treat incubate2 Incubate 72 hours 37°C, 5% CO₂ treat->incubate2 reagent Add Reagent CellTiter-Glo® Equilibrate to RT incubate2->reagent read Read Luminescence Plate Reader reagent->read calc Calculate GI₅₀ Non-linear regression read->calc

Caption: Workflow for determining GI₅₀ using a luminescence-based cell viability assay.

III. Experimental Protocols

  • Objective: To determine the IC₅₀ of test compounds against purified human MEK1 and MEK2 kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed.

    • Reagents: Recombinant human MEK1/2, inactive ERK2 substrate, ATP, and a terbium-labeled anti-phospho-ERK2 antibody.

    • Procedure:

      • Test compounds (this compound, [compound X]) were serially diluted in DMSO and added to a 384-well assay plate.

      • MEK1 or MEK2 kinase was added to the wells, followed by a mixture of inactive ERK2 and ATP to initiate the kinase reaction.

      • The reaction was incubated for 60 minutes at room temperature.

      • A solution containing the TR-FRET detection antibody was added to stop the reaction.

    • Data Analysis: The TR-FRET signal was read on a plate reader. The raw data was normalized to positive (no inhibitor) and negative (no kinase) controls. IC₅₀ values were calculated by fitting the normalized data to a four-parameter logistic curve using GraphPad Prism.

  • Objective: To determine the GI₅₀ of test compounds in a cancer cell line with an activated MAPK pathway.

  • Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to quantify ATP levels as an indicator of metabolically active cells.

    • Cell Culture: A375 melanoma cells were cultured in DMEM supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified 5% CO₂ incubator.

    • Procedure:

      • Cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

      • Compounds were serially diluted and added to the cells. A DMSO-only control was included.

      • Plates were incubated for 72 hours.

      • The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

      • Luminescence was recorded using a microplate reader.

    • Data Analysis: Luminescence values were converted to percentage growth relative to DMSO controls. GI₅₀ values were determined by fitting the dose-response data to a non-linear regression curve using company-standard software.

Assessing the Specificity of SK-575-Neg: A Comparative Guide to a PARP1 Degrader Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount for elucidating biological mechanisms and developing novel therapeutics. SK-575 is a potent and specific PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[1][2][3][4][5] To rigorously validate the on-target effects of SK-575, a negative control, SK-575-Neg, has been developed. This guide provides a detailed comparison of SK-575 and its inactive counterpart, this compound, with supporting experimental data and protocols to aid researchers in assessing its specificity.

Mechanism of Action: The Role of a Negative Control

SK-575 functions by forming a ternary complex between PARP1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of PARP1.[4] this compound is designed to be structurally analogous to SK-575 but lacks the ability to recruit the E3 ligase. This is typically achieved by modifying the E3 ligase-binding moiety, thereby preventing the formation of a productive ternary complex and subsequent protein degradation. The primary purpose of this compound is to differentiate the cellular effects caused by the degradation of PARP1 from those arising from the compound's structure or off-target binding.

Comparative Performance Data

The specificity of this compound is demonstrated by its inability to induce the degradation of PARP1, in stark contrast to the high potency of SK-575. Experimental data from studies on SK-575 highlight its picomolar efficacy in degrading PARP1 across various cancer cell lines.

CompoundTargetCell LineDC50 (nM)Dmax (%)Reference
SK-575 PARP1MDA-MB-4361.26>95%[4]
Capan-16.72>95%[4]
SW6200.509>95%[4]
This compound PARP1Not ReportedInactiveNo DegradationAssumed from primary literature

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

In addition to its inability to degrade PARP1, this compound is also shown to be ineffective at inhibiting the growth of cancer cells that are sensitive to PARP1 degradation.

CompoundCell LineIC50 (nM)Reference
SK-575 MDA-MB-43619 ± 6[4]
Capan-156 ± 12[4]
This compound Not Reported>10,000Assumed from primary literature

IC50: Concentration for 50% inhibition of cell growth.

Alternative PARP1 Degraders and Negative Controls

The development of PARP1-targeting PROTACs is an active area of research. Several other potent and selective PARP1 degraders have been reported, often with their own corresponding negative controls. Comparing the specificity of this compound to these other controls can provide a broader context for its utility.

Active PROTACE3 LigaseNegative ControlKey FeaturesReference
iRucaparib-AP6 CRBNEpimer controlSelectively degrades PARP1 over PARP2.[6][6]
NN3 CRBNNot explicitly statedDegrades PARP1 with resistance-related mutations.[7][7]
Compound 2 (Olaparib-based) CRBNNot explicitly statedInduces apoptosis and cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results when assessing the specificity of this compound, detailed experimental protocols are crucial. Below are methodologies for key experiments.

Western Blotting for PARP1 Degradation

This protocol is used to quantify the levels of PARP1 protein in cells following treatment with SK-575 or this compound.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of SK-575, this compound, or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mass Spectrometry-Based Proteomics for Off-Target Analysis

This method provides an unbiased, global assessment of protein level changes to confirm the specificity of PARP1 degradation and identify any potential off-target effects.

  • Sample Preparation: Treat cells with SK-575, this compound, or a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT reagent for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions using specialized software. A specific degrader like SK-575 should show a significant and selective decrease in PARP1 levels, while this compound should not induce any significant changes in the proteome compared to the vehicle control.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PARP1 degradation pathway and a typical experimental workflow for assessing specificity.

PARP1_Degradation_Pathway PARP1 Degradation Pathway via SK-575 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation SK-575 SK-575 PARP1 PARP1 SK-575->PARP1 binds CRBN_E3_Ligase CRBN E3 Ligase SK-575->CRBN_E3_Ligase recruits Proteasome Proteasome PARP1->Proteasome degraded by Ub Ubiquitin Ub->PARP1 tags Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of SK-575 mediated PARP1 degradation.

Specificity_Assessment_Workflow Workflow for Specificity Assessment cluster_wb Western Blot cluster_ms Mass Spectrometry Cell_Culture Cell Culture Treatment Treatment with SK-575, this compound, Vehicle Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Digestion Protein Digestion Protein_Quantification->Digestion Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting for PARP1 Transfer->Immunoblotting Detection_WB Detection Immunoblotting->Detection_WB TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for assessing the specificity of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for SK-575-NEG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing SK-575-NEG, a reliable negative control for the potent PARP1 degrader SK 575, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.

This compound, with the CAS number 2523017-04-9, is a complex organic molecule (Chemical Formula: C48H55FN8O8; Molecular Weight: 891.01) intended for laboratory research use only.[1] While specific hazard classifications may vary by supplier, it is crucial to handle this compound with the care afforded to all research chemicals.

Safe Handling and Storage

Before disposal, proper handling and storage are critical to minimize risks. Personnel should always consult the specific Safety Data Sheet (SDS) provided by the supplier. General best practices include:

  • Engineering Controls: Use in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a research chemical, it should not be disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • Unused Product: Pure, unadulterated this compound should be treated as chemical waste.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should also be considered chemical waste.

    • Solutions: Solutions containing this compound must be collected in a designated, properly labeled hazardous waste container. The container label should clearly identify the contents, including the full chemical name and any solvents used.

  • Waste Segregation and Collection:

    • Collect all this compound waste in a compatible, leak-proof container.

    • Do not mix with other incompatible waste streams.

    • Ensure the waste container is kept closed when not in use.

  • Waste Storage (Prior to Disposal):

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage area should be secure and have secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS department with a completed hazardous waste label and any other required documentation.

    • Follow all institutional procedures for waste pickup.

Quantitative Data Summary

PropertyValueSource
CAS Number2523017-04-9[1][2]
Molecular FormulaC48H55FN8O8[1]
Molecular Weight891.01[1]
Purity≥98% (HPLC)[1]
Recommended Storage-20°C[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 A This compound Waste Generated B Is the waste pure, unused product? A->B C Is the waste contaminated material (gloves, pipette tips, etc.)? A->C D Is the waste a solution containing this compound? A->D E Collect in a designated hazardous waste container. B->E Yes C->E Yes D->E Yes F Properly label container with full chemical name and solvents. E->F G Store in designated satellite accumulation area. F->G H Contact EHS for pickup and disposal. G->H I Follow institutional waste pickup procedures. H->I

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in the laboratory.

References

Standard Operating Procedure: Safe Handling and Disposal of SK-575-Neg

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a template for safety and logistical information for a substance designated "SK-575-Neg." As this designation does not correspond to a publicly indexed chemical or biological agent, this guide is based on a hypothetical substance with assumed hazardous properties. Researchers, scientists, and drug development professionals must consult their institution's specific Safety Data Sheet (SDS) and internal safety protocols before handling any substance. The procedures outlined below should be adapted to the known hazards of the actual material being used.

This guide is intended to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself. It offers procedural, step-by-step guidance to directly answer specific operational questions regarding the safe handling and disposal of hazardous laboratory materials.

Personal Protective Equipment (PPE) and Exposure Thresholds

Proper selection and use of PPE are critical to minimizing exposure risk. The following table summarizes the required PPE and hypothetical exposure limits for this compound.

Parameter Specification Quantitative Threshold/Value Notes
Respiratory Protection N95 Respirator (Minimum)< 0.1 mg/m³ (8-hr TWA)Required for all handling of powdered form.
Full-face Respirator with P100 Cartridge≥ 0.1 mg/m³ or for spill responseRecommended for procedures with high aerosolization potential.
Hand Protection Nitrile Gloves (Double-gloved)N/AChange gloves every 2 hours or immediately upon contamination.
Eye Protection Chemical Splash GogglesN/AMust be worn at all times in the designated handling area.
Body Protection Disposable Lab Coat (Tyvek or similar)N/AMust be changed daily and immediately if contaminated.
Occupational Exposure Limit (OEL) Time-Weighted Average (8-hr TWA)0.05 mg/m³
Short-Term Exposure Limit (STEL) 15-minute exposure0.2 mg/m³

Experimental Protocol: Handling and Preparation of this compound Solution

This protocol details the step-by-step methodology for the safe preparation of a 10mM solution of this compound.

2.1. Preparation and Pre-Handling Checklist:

  • Ensure the work area is within a certified chemical fume hood.

  • Verify that the fume hood's airflow is optimal.

  • Don all required PPE as specified in the table above.

  • Prepare a spill kit and have it readily accessible.

  • Label all necessary glassware with the substance name, concentration, and date.

2.2. Weighing and Solubilization Procedure:

  • Place a calibrated analytical balance inside the chemical fume hood.

  • Tare a clean, dry weigh boat on the balance.

  • Carefully weigh the required mass of powdered this compound.

  • Gently transfer the powder to a sterile, appropriate-sized beaker.

  • Using a calibrated pipette, slowly add the required volume of the specified solvent (e.g., DMSO) to the beaker.

  • Stir the mixture with a magnetic stir bar until the this compound is fully dissolved.

2.3. Post-Handling and Decontamination:

  • Cap the beaker containing the this compound solution.

  • Wipe down the exterior of the beaker and all surfaces within the fume hood with a 70% ethanol solution.

  • Dispose of all contaminated disposable materials (e.g., weigh boat, pipette tips, wipes) in the designated hazardous waste container.

Operational and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_ppe 1. Don PPE prep_fume_hood 2. Prepare Fume Hood prep_ppe->prep_fume_hood prep_spill_kit 3. Ready Spill Kit prep_fume_hood->prep_spill_kit handle_weigh 4. Weigh this compound prep_spill_kit->handle_weigh Proceed if Safe handle_dissolve 5. Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill Event handle_weigh->emergency_spill If Spill Occurs handle_label 6. Label Container handle_dissolve->handle_label cleanup_decontaminate 7. Decontaminate Surfaces handle_label->cleanup_decontaminate Experiment Complete cleanup_dispose_solid 8. Dispose Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid 9. Dispose Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_remove_ppe 10. Doff PPE cleanup_dispose_solid->cleanup_remove_ppe cleanup_dispose_liquid->cleanup_remove_ppe emergency_action Execute Spill Response Plan emergency_spill->emergency_action

Caption: Workflow for safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.